Product packaging for Solamargin;-Solanigrine(Cat. No.:)

Solamargin;-Solanigrine

Cat. No.: B11933633
M. Wt: 868.1 g/mol
InChI Key: VTYQXQQQKWLGBA-JZBNEVFSSA-N
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Description

Contextualization of Steroidal Glycoalkaloids within the Solanaceae Family

Steroidal glycoalkaloids (SGAs) are a class of nitrogen-containing secondary metabolites produced by plants, particularly those belonging to the Solanaceae family. mdpi.comthieme-connect.comnih.govthieme-connect.com This family includes a wide range of economically important plants such as potatoes (Solanum tuberosum), tomatoes (Solanum lycopersicum), and eggplants (Solanum melongena). wikipedia.orgnih.gov In these plants, SGAs are believed to function as a defense mechanism against herbivores, insects, fungi, and bacteria. thieme-connect.comscirp.org

Structurally, SGAs consist of a C27 cholestane (B1235564) skeleton, which forms the steroidal alkaloid aglycone, linked to a carbohydrate side chain. thieme-connect.comthieme-connect.comresearchgate.net The biosynthesis of these compounds originates from cholesterol. mdpi.com Solamargine (B1681910) is a prominent example of a spirosolane-type glycoalkaloid found in various Solanum species. wikipedia.orgtaylorandfrancis.com

Nomenclature and Synonyms of Solamargine (δ-Solanigrine, Solamargin, Beta-Solamarine)

Solamargine is identified by several synonyms, reflecting its historical and chemical characterization. These include δ-Solanigrine, Solamargin, and Beta-Solamarine. wikipedia.orgnih.govontosight.aibiorlab.commedchemexpress.comchemicalbook.com Its systematic IUPAC name is (22R,25R)-Spirosol-5-en-3β-yl α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranoside. wikipedia.org

The compound is registered under the CAS Number 20311-51-7. wikipedia.orgnih.govbiorlab.comcaymanchem.comspandidos-publications.combiomol.com Below is a table summarizing its key identifiers and chemical properties.

Identifier Value
Chemical Formula C45H73NO15 wikipedia.orgnih.govchemicalbook.comspandidos-publications.comresearchgate.netfda.gov
Molar Mass 868.071 g/mol wikipedia.orgnih.govontosight.aibiorlab.comchemicalbook.comspandidos-publications.comwebqc.orgepa.gov
CAS Number 20311-51-7 wikipedia.orgnih.govbiorlab.commedchemexpress.comchemicalbook.comcaymanchem.comspandidos-publications.combiomol.comchemfaces.comglpbio.commedkoo.comcymitquimica.com
Synonyms δ-Solanigrine, Solamargin, Beta-Solamarine, NSC 407810, α-Solamargine wikipedia.orgnih.govontosight.aibiorlab.commedchemexpress.comchemicalbook.comcaymanchem.combiomol.comglpbio.commedkoo.com
PubChem CID 73611 nih.gov

Structural Relationship to Parent Steroidal Aglycones (e.g., Solasodine)

Solamargine is a glycoalkaloid, meaning its structure is composed of a non-sugar aglycone part and a sugar moiety. thieme-connect.comscispace.com The aglycone of solamargine is solasodine (B1681914), a steroidal alkaloid. wikipedia.orgmedchemexpress.comscirp.orgresearchgate.nettaylorandfrancis.comscirp.orgresearchgate.net Solasodine itself is a C27 steroidal alkaloid with a nitrogen atom incorporated into its spiro-ketal ring system. researchgate.net

The sugar component of solamargine is a trisaccharide chain attached to the 3-hydroxyl group of the solasodine aglycone. thieme-connect.com This sugar chain consists of two rhamnose units and one glucose unit. scirp.orgscirp.orgresearchgate.net Specifically, the structure is an α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranoside. wikipedia.org The attachment and composition of this sugar moiety are crucial for the biological activity of the molecule. scirp.orguchicago.edu

The fundamental difference between solamargine and another common glycoalkaloid, solasonine (B1682107), lies in their sugar components, as they share the same aglycone, solasodine. taylorandfrancis.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H73NO15 B11933633 Solamargin;-Solanigrine

Properties

Molecular Formula

C45H73NO15

Molecular Weight

868.1 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-41-37(54)35(52)38(29(18-47)58-41)59-42-39(34(51)32(49)22(4)56-42)60-40-36(53)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37-,38-,39-,40+,41-,42+,43+,44+,45+/m1/s1

InChI Key

VTYQXQQQKWLGBA-JZBNEVFSSA-N

Isomeric SMILES

C[C@@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)C)C)C)NC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)O)O)C)C)C)NC1

Origin of Product

United States

Natural Occurrence and Distribution

Plant Species as Primary Biological Sources

The primary sources of solamargine (B1681910) and solanigrine are plants belonging to the Solanum genus, a vast and diverse group within the Solanaceae family.

Solanum nigrum, commonly known as black nightshade, is a well-documented source of solamargine. nih.govncats.ionih.govafricanscientistjournal.org This steroidal alkaloid is considered one of the primary bioactive constituents of the plant. mdpi.com Research has consistently identified solamargine alongside its close structural relatives, solasonine (B1682107) and solasodine (B1681914), within this species. nih.govshuaa.om The term "solanigrine" is also associated with S. nigrum, with studies identifying both α- and β-solanigrine in the berries. researchgate.netmdpi.com Furthermore, δ-solanigrine is recognized as a synonym for solamargine. wikipedia.org

The chemical composition of S. nigrum is complex, containing approximately 188 different phytochemicals, with steroidal alkaloids like solamargine being a key area of scientific investigation. mdpi.com Japanese researchers first isolated solamargine and solasonine from the unripe fruits of S. nigrum in 1982. nih.gov

Solamargine is not exclusive to Solanum nigrum and has been identified in numerous other species within the genus, many of which are common food sources.

Solanum lycocarpum : Known as the "wolf apple," this Brazilian plant is a significant source of solamargine. ncats.ioasm.orgnih.gov Studies have evaluated the alkaloid extracts from its fruits, identifying solamargine and solasonine as major components. mdpi.comnih.gov Research has shown that unripe fruits contain higher concentrations of these glycoalkaloids compared to ripe fruits. nih.gov

Solanum melongena (Eggplant) : Eggplant and its biomass are confirmed sources of solamargine. wikipedia.orgmdpi.comresearchgate.netnih.gov It is considered a characteristic steroidal glycoalkaloid of aubergine species, often found with solasonine. mdpi.comiomcworld.com Analysis of a round variety of S. melongena from Nigeria revealed high amounts of solamargine (134 ± 0.719 mg/100g) in the dried fruit powder. africanscientistjournal.org

Solanum tuberosum (Potato) : Solamargine is found in various parts of the potato plant. wikipedia.orgnih.govacs.orgapexbt.com While the tubers are the primary consumable part, the berries, which are generally considered toxic, contain high levels of glycoalkaloids, including solamargine. nih.gov Hybrids of S. tuberosum with other Solanum species have also been shown to produce solamargine. helsinki.fi

Tomato (Solanum lycopersicum) : The presence of solamargine has been noted in tomatoes. wikipedia.orgresearchgate.netnih.govacs.orgfrontiersin.org Like other Solanaceae plants, tomatoes produce a range of glycoalkaloids, and while α-tomatine is the most prominent, solamargine is also part of its chemical profile. researchgate.nethua.gr

Distribution and Accumulation within Plant Organs

The concentration and distribution of solamargine vary significantly between different organs of a plant and can be influenced by the plant's developmental stage.

In Solanum nigrum, the highest levels of solamargine are found in the unripe, green fruits. nih.gov As the fruit matures and ripens, the concentration of this alkaloid decreases. researchgate.net It is also present in the leaves. mdpi.comnih.gov Similarly, in Solanum incanum, a quantitative analysis showed that the content of solamargine varies in the leaves, stem, and root, and changes throughout the plant's growth cycle. shuaa.omresearchgate.net

For Solanum melongena (eggplant), solamargine has been identified in the fruit, stems, leaves, roots, and flowers. mdpi.comresearchgate.net The flesh of the fruit is a primary site of accumulation. mdpi.com In Solanum tuberosum (potato), glycoalkaloids are present in the tubers, sprouts, leaves, and particularly high concentrations are found in the potato berries. nih.govhua.gr

Distribution of Solamargine in Various Solanum Species and Plant Parts
SpeciesPlant PartFindingReference
Solanum nigrum (Black Nightshade)Unripe FruitsHighest concentration of solamargine. nih.gov
Solanum nigrum (Black Nightshade)LeavesPresence confirmed. mdpi.comnih.gov
Solanum lycocarpum (Wolf Apple)Unripe FruitsHigher concentration than in ripe fruits (0.69% solamargine). nih.gov
Solanum lycocarpum (Wolf Apple)Ripe FruitsConcentration decreases upon ripening (0.60% solamargine). nih.gov
Solanum melongena (Eggplant)Fruit (Flesh)Primary site of accumulation. mdpi.com
Solanum melongena (Eggplant)Fruit, Stems, Leaves, Roots, FlowersIdentified in all listed parts. mdpi.comresearchgate.net
Solanum tuberosum (Potato)BerriesHigh levels of glycoalkaloids, including solamargine. nih.gov
Solanum incanumLeaves, Stem, RootConcentration varies with developmental stage. shuaa.omresearchgate.net

Microbial Sources

Beyond the plant kingdom, solamargine has been isolated from microbial sources, specifically from fungal endophytes that live symbiotically within plant tissues. An endophytic fungus, identified as Aspergillus flavus, isolated from the stem of Solanum nigrum, has been shown to produce solamargine. nih.govwikipedia.orgapexbt.com

This discovery is significant as it demonstrates that the biosynthetic capability for this complex molecule is not limited to the host plant. nih.gov Researchers were able to follow and quantify the production of solamargine by the cultured fungus for a total of 11 generations, with a consistent yield of approximately 250-300 μg per liter. nih.govdeepdyve.com This finding opens up possibilities for utilizing cultivable endophytic fungi for the production of solamargine. nih.gov

Extraction and Isolation Methodologies

Solvent-Based Extraction Techniques (e.g., Ethanolic Extraction)

The initial and most critical step in isolating Solamargine (B1681910) is the solvent-based extraction from the raw plant material. The choice of solvent is paramount and is dictated by the principle of "like dissolves like." Solamargine is a glycoalkaloid, possessing a nonpolar steroidal aglycone (solasodine) and a polar trisaccharide chain. This amphipathic nature makes polar organic solvents particularly effective for its extraction.

Ethanol (B145695) is a widely used solvent for this purpose due to its ability to efficiently solubilize glycoalkaloids while leaving behind highly nonpolar compounds like lipids and waxes. The typical procedure involves:

Preparation of Plant Material: The plant parts (e.g., fruits, leaves) are dried to remove water and then ground into a fine powder. This increases the surface area, allowing for maximum solvent penetration and extraction efficiency.

Maceration or Reflux: The powdered material is soaked in the solvent (e.g., 80-95% ethanol) for an extended period (24-72 hours) at room temperature (maceration) or heated under reflux. Heating increases the solubility of Solamargine and accelerates the extraction process.

Filtration and Concentration: The mixture is filtered to separate the solid plant residue from the liquid extract. The resulting ethanolic extract, which contains Solamargine along with numerous other compounds, is then concentrated under reduced pressure using a rotary evaporator. This removes the ethanol, yielding a dark, viscous crude extract.

The table below summarizes common solvents used in the initial extraction phase.

SolventPolarity IndexRationale for UseTypical Outcome
Ethanol5.2Excellent balance of polarity for extracting glycoalkaloids. Generally regarded as safe and effective.High yield of crude glycoalkaloid fraction. Co-extracts some chlorophylls (B1240455) and polar compounds.
Methanol (B129727)6.6Higher polarity than ethanol, leading to very efficient extraction of polar glycoalkaloids.Potentially higher yield than ethanol but may also extract more water-soluble impurities.
Acidified Water (e.g., with Acetic Acid)9.0The acidic condition protonates the nitrogen atom in the alkaloid structure, forming a salt that is highly soluble in water.Effective for total alkaloid extraction but results in a complex aqueous mixture requiring further partitioning steps.

Chromatographic Purification Approaches

Following crude extraction, the concentrated extract is a complex mixture requiring further separation. Chromatography is the primary method used to purify Solamargine from this mixture.

Silica (B1680970) gel column chromatography is a standard, large-scale purification technique used as the primary clean-up step. This method separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and their solubility in a nonpolar mobile phase.

The process involves loading the crude extract onto a column packed with silica gel. A solvent system, typically a gradient of increasing polarity, is then passed through the column. Nonpolar compounds have a weak affinity for the polar silica and elute quickly with the nonpolar solvent. As the polarity of the mobile phase is gradually increased (e.g., by adding methanol to chloroform), more polar compounds begin to desorb from the silica and elute. Solamargine, being moderately polar, is retained on the column and elutes in fractions collected during the mid-to-late stages of the gradient. The collected fractions are often monitored using Thin-Layer Chromatography (TLC) to identify those containing the target compound.

Table 2: Illustrative Gradient Elution for Solamargine Purification on Silica Gel
Elution StepMobile Phase Composition (v/v)Compound Class Typically Eluted
1 (Initial Wash)100% Chloroform (or Dichloromethane)Highly nonpolar lipids, waxes, and sterols.
2 (Gradient Start)Chloroform:Methanol (98:2 to 95:5)Less polar alkaloids and other phytochemicals.
3 (Target Elution)Chloroform:Methanol (90:10 to 85:15)Solamargine and other closely related glycoalkaloids.
4 (Final Wash)Chloroform:Methanol (80:20) or 100% MethanolHighly polar compounds, including other glycosides and polar pigments.

For achieving high purity, preparative High-Performance Liquid Chromatography (Prep-HPLC) is often employed after the initial column chromatography step. This technique offers significantly higher resolution and separation efficiency. Reversed-phase HPLC (RP-HPLC) is the most common mode for Solamargine purification.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water). The semi-purified fraction from the silica gel column is dissolved and injected into the system. Compounds are separated based on their hydrophobicity; more polar compounds elute first, while more nonpolar compounds are retained longer. Solamargine elutes at a characteristic retention time, which allows for its precise collection using a fraction collector. The use of a UV detector, typically set around 205 nm, allows for real-time monitoring of the eluting compounds.

Table 3: Typical Preparative RP-HPLC Conditions for Solamargine Isolation
ParameterTypical Condition / Value
Column TypeReversed-Phase C18 (e.g., 250 mm x 20 mm, 10 µm)
Mobile Phase AWater (often with 0.1% Trifluoroacetic Acid or Formic Acid)
Mobile Phase BAcetonitrile or Methanol
Elution ModeIsocratic or Gradient (e.g., 30-50% B over 30 minutes)
Flow Rate10-20 mL/min
DetectionUV at ~205 nm

Recrystallization Methods for Compound Purity Enhancement

Recrystallization is the final step used to obtain Solamargine in a highly pure, crystalline form. This technique purifies the compound based on differences in solubility between Solamargine and any remaining trace impurities.

The procedure involves dissolving the Solamargine-containing fraction (obtained from chromatography) in a minimum amount of a suitable hot solvent, such as methanol or aqueous ethanol. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of Solamargine also decreases, causing it to precipitate out of the solution and form well-defined crystals. Most impurities, being present in much lower concentrations, remain dissolved in the cold solvent (the mother liquor). The pure crystals are then collected by filtration, washed with a small volume of the cold solvent to remove any adhering mother liquor, and dried under a vacuum. The purity of the final product can be verified by its sharp melting point and by analytical HPLC, which should show a single, sharp peak.

Analytical Characterization and Quantification

Chromatographic Techniques for Separation and Detection

A variety of chromatographic methods have been developed and optimized for the analysis of solamargine (B1681910) and other glycoalkaloids. These techniques are essential for isolating these compounds from complex matrices, such as plant extracts, and for their subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of solamargine. squ.edu.omiyte.edu.triyte.edu.tr It offers high resolution and sensitivity, making it suitable for both qualitative and quantitative work.

Due to the simple and similar UV absorption spectra of steroidal glycoalkaloids and their aglycones, UV-Vis detection is a commonly employed method in HPLC analysis. squ.edu.om Detection is often set at wavelengths in the low UV range, typically between 200 and 208 nm, to measure the absorption of these compounds. squ.edu.omcore.ac.uk An HPLC-UV method was successfully developed and validated for the determination of solasonine (B1682107) and solamargine in various skin layers and topical formulations, demonstrating the utility of this approach in complex biological matrices. scielo.brresearchgate.net The linearity of this method was established over wide concentration ranges, for instance, 1.74 to 1000.00 µg/mL for solamargine, with a high correlation coefficient. scielo.brresearchgate.netresearchgate.net

For more definitive identification and sensitive quantification, HPLC is often coupled with mass spectrometry (MS). HPLC-MS allows for the separation of compounds based on their chromatographic behavior, followed by their detection and identification based on their mass-to-charge ratio. nih.govcgiar.org This technique is particularly powerful for analyzing complex mixtures and distinguishing between structurally similar glycoalkaloids. nih.gov Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been utilized for the simultaneous determination of multiple alkaloids, including solamargine, offering excellent linearity, precision, and recovery. ingentaconnect.com

The composition of the mobile phase is a critical parameter in the HPLC separation of glycoalkaloids. mastelf.com Both methanol (B129727) and acetonitrile (B52724) are commonly used as the organic component of the mobile phase, often in combination with an aqueous buffer. squ.edu.omcore.ac.ukjyoungpharm.org

Methanol/Buffer Systems: A mobile phase consisting of methanol and an ammonium (B1175870) dihydrogen phosphate (B84403) buffer has been shown to be effective for the separation of solamargine. squ.edu.om The pH and molarity of the buffer are key variables that can be adjusted to optimize the separation. For instance, for solamargine, a mobile phase of 65% methanol and 35% ammonium dihydrogen phosphate buffer (pH 3.5/100 mM) was found to be suitable under isocratic conditions. squ.edu.om

Acetonitrile/Buffer Systems: Acetonitrile is another widely used organic solvent. core.ac.ukacademicjournals.org A mobile phase of 30% acetonitrile and 70% ammonium dihydrogen phosphate buffer (pH 2.5) has been used for the isocratic separation of solamargine. core.ac.uk The addition of a small percentage of methanol to the acetonitrile portion of the mobile phase has been shown to improve the separation of solamargine from other co-eluting glycoalkaloids like chaconine, particularly when combined with elevated column temperatures. iyte.edu.triyte.edu.trcore.ac.uk

The choice of buffer and its pH are crucial for achieving good peak shape and resolution. squ.edu.om Buffering the mobile phase can significantly reduce peak tailing. squ.edu.om Lowering the pH of the mobile phase generally leads to a decrease in the retention time of solamargine. squ.edu.om

Table 1: Examples of Mobile Phase Compositions for Solamargine Analysis

Organic SolventBufferpHApplicationReference
MethanolAmmonium Dihydrogen Phosphate3.5Isocratic separation of solamargine squ.edu.om
AcetonitrileAmmonium Dihydrogen Phosphate2.5Isocratic separation of steroidal glycoalkaloids core.ac.uk
Acetonitrile with 10% MethanolAmmonium Dihydrogen Phosphate2.5Improved separation of solamargine and chaconine iyte.edu.trcore.ac.uk
Acetonitrile0.3‰ Triethylamine in Water-Methanol-Gradient separation of various saponins (B1172615) and alkaloids academicjournals.org

This table is not exhaustive and represents examples of mobile phase systems used in published research.

Both isocratic and gradient elution methods are employed for the HPLC analysis of glycoalkaloids. squ.edu.omcore.ac.ukcgiar.org

Isocratic Elution: In isocratic elution, the composition of the mobile phase remains constant throughout the analysis. This method is often preferred for its simplicity, reproducibility, and shorter run times when analyzing a limited number of compounds with similar polarities. squ.edu.omcore.ac.uk Optimized isocratic methods have been successfully developed for the routine quantification of solamargine. squ.edu.omiyte.edu.triyte.edu.tr

Gradient Elution: Gradient elution involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent. This approach is particularly useful for analyzing complex mixtures containing compounds with a wide range of polarities. nih.govcgiar.org While a gradient method was initially considered for the separation of several eggplant steroidal glycoalkaloids, it was found to be less robust and more time-consuming compared to developing separate isocratic methods for specific groups of analytes. core.ac.uk However, for the analysis of a large number of glycoalkaloids in underexploited Solanum species, a gradient program was successfully used to achieve baseline separation for the majority of the compounds. nih.gov

Thin Layer Chromatography (TLC) for Screening

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective screening technique for the qualitative analysis of solamargine and other glycoalkaloids in plant extracts. nih.govnih.govresearchgate.netannalsofrscb.robibliotekanauki.pl It is valuable for preliminary identification and for monitoring the progress of extraction and purification processes. researchgate.net For detection, a visualizing agent such as 30% sulfuric acid followed by heating is often used, which produces colored spots corresponding to the separated compounds. researchgate.net Immunoaffinity columns utilizing anti-solamargine monoclonal antibodies have also been used in conjunction with TLC for the specific detection of solasodine (B1681914) glycosides. nih.govnih.gov

Immunoassay-Based Detection (e.g., ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunochemical technique that can be used for the detection and quantification of solamargine. researchgate.net This method relies on the specific binding of an antibody to the target analyte. Monoclonal antibodies (MAbs) with high affinity for solamargine have been successfully produced. researchgate.net

In a typical competitive ELISA for solamargine, microtiter plates are coated with the antigen. The sample containing solamargine is then added along with an enzyme-labeled antibody. The solamargine in the sample competes with the coated antigen for binding to the antibody. The amount of bound enzyme, and therefore the signal produced, is inversely proportional to the concentration of solamargine in the sample. researchgate.net

ELISA offers several advantages, including high throughput, simplicity, and the ability to analyze complex samples with minimal cleanup. researchgate.net An immunoaffinity column using an anti-solamargine monoclonal antibody has also been developed for the specific separation and purification of solasodine glycosides, including solamargine, directly from crude plant extracts. researchgate.net These immunoassay-based methods are particularly useful for screening large numbers of samples for the presence of these compounds. mdpi.comnih.gov

Quantitative Method Validation Parameters

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must be validated. Key validation parameters include linearity, calibration curve development, and the determination of detection and quantification limits. nih.gov

Linearity demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical instrument over a specified range. To establish linearity, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The instrument's response (e.g., peak area in chromatography) is plotted against the concentration of the analyte.

For a method to be considered linear, the correlation coefficient (r) or the coefficient of determination (r²) of the regression line should be close to 1. For instance, a validated RP-HPLC method for solamargine and solasonine demonstrated excellent linearity with a correlation coefficient (r) of 0.9996 for both compounds over a concentration range of approximately 0.86 to 1000.00 µg/mL. ub.edunih.gov Similarly, an HPTLC method showed good linear relationships (r² ≥ 0.99) for solamargine. nih.gov

Table 1: Linearity Data for Solamargine and Related Compounds using Chromatographic Methods

Compound Analytical Method Linearity Range Correlation Coefficient (r or r²) Reference
Solamargine RP-HPLC 1.74 to 1000.00 µg/mL r = 0.9996 ub.edunih.gov
Solamargine RP-HPLC 25-200 µg/mL r > 0.9950 medchemexpress.com
Solamargine RP-HPLC 0.726-8.710 µg r = 0.9997 phytojournal.com
Solamargine HPTLC 166 to 1,328 ng/mL r² = 0.99 nih.gov
Solasodine RP-HPLC 1-25 µg/mL r² = 0.9966

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. banglajol.info The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. banglajol.info

These limits are crucial for determining the sensitivity of an analytical method. They can be calculated based on the standard deviation of the response and the slope of the calibration curve. The common formulas are LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the y-intercepts of the regression lines (or the standard deviation of the blank) and S is the slope of the calibration curve. banglajol.info

For solamargine, a validated RP-HPLC method reported an LOD of 0.57 µg/mL and an LOQ of 1.74 µg/mL. nih.gov For the related aglycone solasodine, an RP-HPLC method determined the LOD and LOQ to be 0.2 µg/mL and 0.7 µg/mL, respectively. An HPTLC method for solasodine found the LOD to be 23.78 ng/spot and the LOQ to be 67.09 ng/spot.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Solamargine and Solasodine

Compound Analytical Method Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
Solamargine RP-HPLC 0.57 µg/mL 1.74 µg/mL nih.gov
Solasodine RP-HPLC 0.2 µg/mL 0.7 µg/mL

Compound Index

Table 3: List of Compounds Mentioned

Compound Name
Solamargine
Solanigrine
Solasodine

Biosynthesis and Biotransformation Pathways

Steroidal Precursors in Glycoalkaloid Biosynthesis (e.g., Solasodine)

The journey of solamargine (B1681910) and solanigrine biosynthesis begins with cholesterol, a key steroidal precursor. researchgate.netnih.gov Through the cytosolic mevalonate (B85504) pathway, cholesterol is converted into the aglycone, which forms the backbone of the glycoalkaloid. nih.gov A crucial aglycone in the formation of solamargine is solasodine (B1681914). rjptonline.orgmedcraveonline.com This nitrogen-containing steroidal compound, with a C27 cholestane (B1235564) skeleton, serves as the foundational structure to which sugar moieties are attached. rjptonline.org The formation of aglycones like solasodine from cholesterol precursors is a critical step that distinguishes steroidal glycoalkaloids from other compounds. researchgate.net Recent research has identified a key protein, GAME15, that is essential for the formation of these natural products from a cholesterol precursor in plants of the Solanum genus. mpg.de

Enzymatic Glycosylation Steps and Sugar Moiety Attachment

Once the aglycone solasodine is synthesized, it undergoes glycosylation, a process where sugar chains are attached to the 3-OH group of the steroidal skeleton. rjptonline.org This enzymatic process is catalyzed by glycosyltransferases. mdpi.com In the case of solamargine, a specific trisaccharide chain, known as chacotriose, is attached to the solasodine molecule. medcraveonline.com This sugar moiety consists of two rhamnose units and one glucose unit. researchgate.netsciengine.com The complete molecule, with the attached sugar chain, is known as α-solamargine. nih.gov Another related glycoalkaloid, solasonine (B1682107), shares the same aglycone (solasodine) but has a different trisaccharide, solatriose, attached. medcraveonline.commedcraveonline.com The attachment of these sugar moieties is a critical step that determines the final structure and properties of the glycoalkaloid. nih.gov

Metabolic Transformation and Hydrolysis to Aglycones

Steroidal glycoalkaloids can be metabolically transformed, primarily through hydrolysis, which involves the cleavage of the glycosidic bonds and the removal of the sugar side chain. acs.org This process releases the aglycone, such as solasodine. acs.orgmdpi.com This hydrolysis can occur through chemical processes or microbial reactions. rjptonline.org Studies using a pig cecum model have shown that intestinal microbiota can degrade various SGAs, including solamargine and solasonine, releasing their respective aglycones. acs.org The rate of this hydrolysis is dependent on the structure of the attached carbohydrate side chain. acs.org For instance, solasonine, with its solatriose side chain, is metabolized faster than solamargine, which has a chacotriose side chain. acs.org The released aglycone, solasodine, can also be subject to further metabolism. acs.org

Preclinical Pharmacological Investigations

In Vitro Studies on Cellular Systems

Solamargine (B1681910) has been shown to inhibit the proliferation of human cholangiocarcinoma cells and induce apoptosis. nih.govnih.gov In studies involving the QBC939 cell line, solamargine demonstrated a dose-dependent inhibitory effect on cell viability. nih.govnih.gov Morphological changes, including cell shrinkage and irregularity, were observed in QBC939 cells following treatment with increasing concentrations of solamargine. nih.gov

The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway. nih.govnih.gov Treatment with solamargine led to a significant, dose-dependent increase in the apoptosis of QBC939 cells. nih.gov This was accompanied by alterations in the mitochondrial membrane potential, an early event in the apoptotic process. nih.gov

Further investigation into the molecular mechanisms revealed that solamargine affects the expression of key apoptosis-associated proteins. Western blot analysis showed that it promoted the protein expression of Bax, cleaved PARP, cleaved caspase-3, and caspase-7, while inhibiting the expression of Bcl-2 and full-length poly ADP ribose polymerase (PARP). nih.govnih.gov Additionally, at the mRNA level, solamargine increased the expression of Bax and decreased the expression of B-cell lymphoma-2 (Bcl-2), Bcl-extra-large, and the X-linked inhibitor of apoptosis protein. nih.govnih.gov An MTT assay determined the IC50 value for solamargine's effect on QBC939 cell viability to be 9.81 µM. nih.gov

Table 1: Effects of Solamargine on Human Cholangiocarcinoma Cells (QBC939)

Parameter Observation Source
Cell Viability Significantly inhibited in a dose-dependent manner. nih.govnih.gov
IC50 Value 9.81 µM nih.gov
Apoptosis Significantly induced in a dose-dependent manner. nih.gov
Mechanism Induction of the mitochondrial apoptosis pathway. nih.govnih.gov
Protein Expression Upregulated: Bax, cleaved PARP, cleaved caspase-3, caspase-7. Downregulated: Bcl-2, PARP. nih.govnih.gov

| mRNA Expression | Upregulated: Bax. Downregulated: Bcl-2, Bcl-xL, XIAP. | nih.govnih.gov |

Solamargine has demonstrated significant antiproliferative and pro-apoptotic effects in human hepatocellular carcinoma (HCC) cell lines, including HepG2 and SMMC-7721. nih.govnih.gov The compound effectively inhibits cell proliferation and reduces cell viability in a dose-dependent manner in both cell lines. nih.govnih.gov Colony formation assays further confirmed that solamargine inhibits the growth and clonogenicity of hepatoma cells. nih.gov

The anticancer activity of solamargine in HCC cells is strongly linked to the induction of apoptosis. nih.govnih.gov Treatment with solamargine leads to cell cycle arrest at the G2/M phase. nih.gov The molecular mechanism involves the activation of the Bcl-2/Bax and caspase signaling pathways. nih.govnih.gov Specifically, solamargine downregulates the expression of the anti-apoptotic protein Bcl-2 and proliferation-associated proteins Ki67 and PCNA. nih.gov Conversely, it promotes the activity of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9. nih.gov For SMMC7721 cells, the IC50 values after treatment for 3, 6, 12, 24, and 48 hours were 12.27, 11.86, 11.57, 12.17, and 10.48 µM, respectively. nih.gov

Table 2: Effects of Solamargine on Human Hepatocellular Carcinoma Cells (HepG2 & SMMC-7721)

Parameter Cell Line(s) Observation Source
Cell Proliferation HepG2, SMMC-7721 Effectively inhibited in a dose-dependent manner. nih.gov
Apoptosis HepG2, SMMC-7721 Promoted apoptosis. nih.govnih.gov
Cell Cycle HepG2, SMMC-7721 Arrest at the G2/M phase. nih.gov
Mechanism HepG2, SMMC-7721 Activation of Bcl-2/Bax and caspase signaling pathways. nih.govnih.gov
Protein Regulation HepG2, SMMC-7721 Downregulated: Bcl-2, Ki67, PCNA. Upregulated: Bax, caspase-3, caspase-9. nih.gov

| IC50 (SMMC7721) | SMMC-7721 | 10.48 µM (at 48h) | nih.gov |

In vitro studies have established that solamargine exerts inhibitory effects on the progression of non-small cell lung cancer (NSCLC). nih.govejh.it The compound directly inhibits the proliferation and migration of NSCLC cells, such as A549 and NCI-H441, in a dose-dependent manner. nih.gov

The primary mechanism for this antiproliferative effect is the induction of apoptosis. nih.gov Treatment with solamargine at a concentration of 5 µM was found to notably induce apoptosis in NSCLC cells. nih.govresearchgate.net This process is mediated by the activation of key executioner caspases. Solamargine dose-dependently upregulates the expression of cleaved caspase-3, a critical biomarker for cell apoptosis. nih.govresearchgate.net Previous research has also indicated that solamargine can inhibit lung cancer cell growth through various pathways, including the inactivation of the PI3K/Akt pathway and the p38 MAPK-mediated pathway. nih.gov

Table 3: Effects of Solamargine on Lung Cancer Cells (A549 & NCI-H441)

Parameter Observation Source
Cell Proliferation Inhibited in a dose-dependent manner. nih.gov
Apoptosis Induced in a dose-dependent manner. nih.gov
Mechanism Upregulation of cleaved caspase-3. nih.govresearchgate.net

| Signaling Pathways | Inactivation of PI3K/Akt and p38 MAPK pathways. | nih.gov |

Solamargine has been shown to suppress the viability of multiple gastric cancer cell lines in a dose-dependent fashion, inducing noticeable changes in cell morphology. nih.govnih.gov Research on cell lines such as NCI-N87 and HGC-27 indicates that solamargine significantly attenuates cell viability and proliferation. spandidos-publications.com

The primary mode of action is the promotion of apoptosis. nih.govnih.gov Treatment with solamargine leads to a significantly higher rate of apoptosis compared to control groups. nih.gov This is achieved through the caspase-3 pathway, with studies showing a significant increase in the percentage of TUNEL-positive cells and increased fluorescence intensity of cleaved caspase-3 in NCI-N87 and HGC-27 cells treated with 5 and 10 µM solamargine. spandidos-publications.comspandidos-publications.com The underlying molecular mechanism involves the regulation of long noncoding RNA (lncRNA). Solamargine increases the expression of lncNEAT1_2 by reducing the phosphorylation of extracellular signal-regulated kinase (Erk)1/2 mitogen-activated protein kinase (MAPK). nih.govnih.gov

Separately, the glycoalkaloid solasonine (B1682107), which is structurally related to solamargine, has also been found to trigger apoptosis in the SGC-7901 human gastric cancer cell line through the mitochondrial apoptosis pathway. frontiersin.org

Table 4: Effects of Solamargine on Gastric Cancer Cells

Parameter Cell Line(s) Observation Source
Cell Viability Multiple, including NCI-N87, HGC-27 Suppressed in a dose-dependent manner. nih.govspandidos-publications.com
Apoptosis NCI-N87, HGC-27 Significantly promoted. nih.govspandidos-publications.com
Mechanism NCI-N87, HGC-27 Activation of the caspase-3 pathway. spandidos-publications.comspandidos-publications.com

| Signaling Pathway | General | Regulation of lncNEAT1_2 via the MAPK pathway. | nih.govnih.gov |

Research on the nasopharyngeal carcinoma (NPC) specific cell line C666-1 has shown that solamargine has inhibitory effects on cancer cell progression. nih.govnih.gov Studies have demonstrated that solamargine significantly inhibits the invasion and migration of C666-1 cells. nih.govnih.gov This effect is achieved by modulating markers associated with the epithelial-mesenchymal transition (EMT), specifically by reducing the expression of Vimentin and Snail. nih.gov While the primary focus of available research is on anti-metastatic and anti-angiogenesis properties, these findings underscore the compound's activity against this specific cancer cell line. nih.govnih.govresearchgate.net

Table 5: Effects of Solamargine on Nasopharyngeal Carcinoma Cells (C666-1)

Parameter Observation Source
Invasion & Migration Significantly inhibited. nih.govnih.gov

| Mechanism | Reduction of EMT markers Vimentin and Snail. | nih.gov |

Table of Compounds

Compound Name
Solamargine
Solanigrine
Solasonine
Bax
Bcl-2
Bcl-xL
Caspase-3
Caspase-7
Caspase-9
Cisplatin (B142131)
Erk1/2
Ki67
PARP (Poly ADP ribose polymerase)
PCNA (Proliferating cell nuclear antigen)
Snail
Vimentin

Anti-Inflammatory Modulations

Nitric oxide (NO) is a key signaling molecule in inflammatory processes, and its overproduction is associated with various inflammatory diseases. nih.gov Macrophage cell lines, such as RAW 264.7, are commonly used to study inflammatory responses. When stimulated with lipopolysaccharide (LPS), these cells produce large amounts of NO. nih.govmdpi.comnih.gov Compounds that can inhibit this LPS-induced NO production are considered to have anti-inflammatory potential. researchgate.net Research into the effects of various natural compounds on RAW 264.7 cells demonstrates that the inhibition of NO production is a key metric for assessing anti-inflammatory activity. mdpi.com The reduction of nitrite accumulation in the cell culture medium is used as a measure of NO production inhibition. nih.govnih.gov

Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), play a crucial role in mediating inflammatory responses. mdpi.commdpi.com These cytokines are involved in the pathogenesis of chronic inflammatory conditions. mdpi.comnih.gov The regulation of these molecules is a key target for anti-inflammatory therapies. nih.gov TNF-α, primarily produced by macrophages and monocytes, can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which further upregulates the production of other pro-inflammatory cytokines. mdpi.com IL-6 is also a central mediator in inflammatory processes. mdpi.com The ability of a compound to downregulate the expression or production of TNF-α and IL-6 is a significant indicator of its anti-inflammatory properties. nih.govresearchgate.net

Antimicrobial Activities

Antibacterial Spectrum (e.g., against Pseudomonas aeruginosa)

While solamargine is investigated for various bioactivities, its direct antibacterial efficacy against Pseudomonas aeruginosa is not well-documented in available research. However, studies on related steroidal alkaloids have revealed complex interactions with this bacterium. Specifically, the steroidal alkaloids Solanidine and Solasodine (B1681914), when applied at sub-inhibitory concentrations (32 and 512 µg/ml), were found to stimulate biofilm formation in P. aeruginosa in a dose-dependent manner. This effect was accompanied by an increased expression of genes associated with quorum-sensing, a system bacteria use to coordinate group behaviors.

Antifungal Efficacy (e.g., against Candida albicans, Trichophyton lentagrophytes, Phytophthora medicaginis, Rhizoctonia solani)

Solamargine has demonstrated a range of antifungal activities against various fungal species, including human and plant pathogens. Research indicates moderate activity against Candida albicans and Trichophyton mentagrophytes, with a reported Minimum Inhibitory Concentration (MIC) of 64 µg/mL for both species. nih.gov

Its efficacy extends to phytopathogens. Against Phytophthora medicaginis (misidentified in some studies as Phoma medicaginis), solamargine was the more potent compound compared to the related glycoalkaloid solasonine, causing 50% growth inhibition at a concentration of 60 µM at pH 7. nih.gov The inhibitory effect on the mycelium development of P. medicaginis was observed to increase with a higher pH. nih.gov

Against Rhizoctonia solani, solamargine alone showed minimal activity. nih.gov However, a significant synergistic effect was observed when it was combined in a 1:1 mixture with solasonine. nih.gov This combination markedly inhibited the growth of R. solani, which was largely unaffected by either compound individually. nih.gov

Below is a summary of the antifungal efficacy of Solamargine.

FungusEffective ConcentrationObserved Effect
Candida albicans64 µg/mLModerate inhibition (MIC) nih.gov
Trichophyton mentagrophytes64 µg/mLModerate inhibition (MIC) nih.gov
Phytophthora medicaginis60 µM50% growth inhibition nih.gov
Rhizoctonia solani50 µM (in 1:1 mixture with Solasonine)Synergistic inhibition of mycelial development nih.gov
Antiparasitic Effects (e.g., against Giardia lamblia, Anti-trypanosomal)

Solamargine has shown significant potential as an antiparasitic agent. Its effects on the intestinal protozoan Giardia lamblia have been a subject of investigation. nih.gov

The compound has demonstrated noteworthy anti-trypanosomal activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease. nih.gov In studies using a colorimetric assay to measure parasite viability, solamargine displayed a strong inhibitory effect with a half-maximal inhibitory concentration (IC50) value of 15.3 µg/mL. nih.gov This potency is close to that of benznidazole, a primary drug used in Chagas' disease treatment, which has a reported IC50 of 9.0 µg/mL. nih.gov

Furthermore, solamargine has been investigated for its leishmanicidal activity. In vitro studies on promastigote forms of Leishmania amazonensis showed an IC50 of 6.2 µM. nih.gov When combined in an equimolar mixture with solasonine, a synergistic effect was observed, lowering the IC50 to 1.1 µM. nih.gov Against Leishmania mexicana, solamargine had an IC50 of 36.5 ± 0.26 μM. nih.gov

Other Biological Activities (e.g., Antioxidant, Hepatoprotective, Antidiabetic, Neuroprotective, Analgesic)

Solamargine and its related compounds exhibit a wide array of other biological activities. The aglycone of solamargine, solasodine, is known to possess antioxidant properties. frontiersin.org Extracts from Solanum nigrum L., a plant rich in solamargine, have shown hepatoprotective effects. medchemexpress.com

In the context of metabolic diseases, glycoalkaloids including solamargine have demonstrated antidiabetic activity. nih.gov They have been shown to help overcome the elevated lipid panels associated with diabetes. nih.gov While antioxidant capacity is believed to contribute to this effect, studies suggest that the hypoglycemic activity is not solely dependent on it. nih.gov

The neuroprotective potential of the aglycone solasodine has been evaluated in rat models of ischemia, where it was found to reduce lipid peroxidation and nitric oxide while protecting neurons. spandidos-publications.com Conversely, solamargine itself has been shown to be cytotoxic to SH-SY5Y neuroblastoma cells, indicating an anticancer rather than a general neuroprotective role in that context. researchgate.net

Additionally, extracts from Solanum nigrum L. have been reported to possess analgesic effects, suggesting a potential role for its constituents, including solamargine, in pain management. medchemexpress.com

In Vivo Studies in Relevant Animal Models

Evaluation of Antitumor Efficacy (e.g., Inhibition of Tumor Growth and Volume)

The antitumor efficacy of solamargine has been substantiated in multiple in vivo studies using xenograft animal models for various human cancers. These studies consistently demonstrate that administration of solamargine leads to a significant reduction in both tumor volume and weight.

In a mouse xenograft model of colorectal cancer, intragastric administration of solamargine at doses of 5 or 10 mg/kg effectively suppressed tumor growth. frontiersin.org Similarly, in a gastric cancer xenograft mouse model, solamargine treatment resulted in a significant suppression of tumor growth. nih.govmedchemexpress.com

For hepatocellular carcinoma, solamargine administered at 6 mg/kg in a mouse model led to a reduction in tumor weight and volume. nih.gov This inhibitory effect was further enhanced when solamargine was combined with the standard chemotherapy drug sorafenib (B1663141). nih.gov In a renal carcinoma model using ACHN-bearing nude mice, treatment with solamargine also caused a significant decrease in the volume and weight of tumor tissues without notable toxicity to major organs.

The following table summarizes the findings from various in vivo animal studies on the antitumor effects of Solamargine.

Cancer ModelAnimal ModelAdministration DetailsKey Findings
Colorectal CancerMouse xenograft (SW48 and LoVo cells)5 or 10 mg/kg (intragastric)Effectively suppressed tumor volume and weight. frontiersin.org
Gastric CancerNude mice xenograftNot specifiedSignificantly suppressed tumor growth. nih.govmedchemexpress.com
Hepatocellular CarcinomaNude mice xenograft6 mg/kgReduction of tumor weight and volume. nih.gov
Renal CarcinomaNude mice xenograft (ACHN cells)Not specifiedSignificant decrease in tumor volume and weight.
Androgen-Independent Prostate CancerNude mice xenograft5 or 10 mg/kg (gavages)Inhibition of tumor growth.

Pharmacological Response in Disease Models

Solamargine has demonstrated significant pharmacological activity across a variety of preclinical disease models, with the majority of research focusing on its anti-cancer properties. Investigations using both in vitro cell lines and in vivo animal models have elucidated its effects on tumor cell proliferation, apoptosis, and metastasis across different types of cancers.

Hepatocellular Carcinoma (HCC)

In preclinical models of liver cancer, solamargine has been shown to inhibit cancer cell growth and induce programmed cell death. nih.govsolamargine.com Studies on human hepatoma cell lines, such as HepG2, Huh-7, and SMMC-7721, reveal that solamargine can suppress cell viability and proliferation in a dose-dependent manner. nih.govmedchemexpress.com The compound effectively halts the cell cycle at the G2/M phase, preventing further cell division. nih.gov

Mechanistically, solamargine's effects in liver cancer models are linked to the activation of apoptotic pathways. It has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 while increasing the expression of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9. nih.govfrontiersin.org This modulation of the Bcl-2/Bax and caspase signaling pathways is a key component of its ability to trigger cancer cell death. nih.govfrontiersin.org Furthermore, solamargine has been found to reduce the expression of proliferation markers Ki67 and PCNA in HepG2 cells. frontiersin.org It also inhibits the migration and invasion of liver cancer cells by down-regulating the expression and activity of matrix metalloproteinases MMP-2 and MMP-9. medchemexpress.comfrontiersin.org One study identified that solamargine may exert its effects by modulating the LIF/miR-192-5p/CYR61/Akt axis, which induces both autophagy and apoptosis in liver cancer cells at high concentrations. frontiersin.org

In a study combining solamargine with the targeted therapy drug sorafenib, a synergistic antitumor effect was observed in HepG2 and Huh-7 cells. nih.gov This combination was found to inhibit the growth of hepatocellular carcinoma through the HOTTIP‐TUG1/miR‐4726‐5p/MUC1 signaling pathway. nih.gov

Table 1: Pharmacological Response of Solamargine in Hepatocellular Carcinoma Models

Cancer Type Model System Key Pharmacological Responses Mechanism of Action
Hepatocellular Carcinoma HepG2, SMMC-7721, Huh-7 cell lines (in vitro) Inhibited cell proliferation and viability; Induced apoptosis; Arrested cell cycle at G2/M phase. nih.govmedchemexpress.comfrontiersin.org Activated Bcl-2/Bax and caspase signaling pathways; Reduced expression of Ki67 and PCNA. nih.govfrontiersin.org
Hepatocellular Carcinoma HepG2 cells (in vitro) Inhibited cell migration and invasion. medchemexpress.com Down-regulated MMP-2 and MMP-9 expression and activity. medchemexpress.com
Hepatocellular Carcinoma HepG2, Huh-7 cells (in vitro) Synergistic antitumor effect with sorafenib. nih.gov Regulated HOTTIP‐TUG1/miR‐4726‐5p/MUC1 pathway. nih.gov

Lung Cancer

Solamargine exhibits notable anti-tumor activity in various preclinical models of lung cancer, including non-small cell lung cancer (NSCLC). ejh.itnih.govresearchgate.net It has been shown to directly inhibit the proliferation and migration of NSCLC cells. ejh.itnih.gov In multiple human lung cancer cell lines (H441, H520, H661, and H69), solamargine displayed significant cytotoxicity and the ability to induce apoptosis. cancer.gov

The compound's mechanism in lung cancer involves multiple signaling pathways. It can inhibit the growth of lung cancer cells by inactivating the PI3K/Akt pathway, which subsequently reduces the levels of proteins SP1 and p65. frontiersin.orgejh.it Another mechanism involves the inhibition of DNMT1 protein expression, which suppresses tumor proliferation. frontiersin.org Solamargine can also modulate the expression of tumor necrosis factor receptors (TNFRs), making intrinsically resistant cancer cells more susceptible to TNF-α and TNF-β. cancer.gov This modulation leads to the release of cytochrome c, a decrease in anti-apoptotic proteins Bcl-2 and Bcl-xL, and an increase in caspase-3 activity, ultimately resulting in DNA fragmentation and cell death. cancer.gov

Beyond its direct effects on cancer cells, solamargine has been shown to indirectly prevent the progression of NSCLC by activating the function of T cells within the tumor microenvironment. ejh.itnih.gov Studies have also demonstrated that solamargine can enhance the effectiveness of conventional chemotherapy agents like cisplatin, particularly in cisplatin-resistant lung cancer cells. researchgate.netnih.govscirp.org

Table 2: Pharmacological Response of Solamargine in Lung Cancer Models

Cancer Type Model System Key Pharmacological Responses Mechanism of Action
Non-Small Cell Lung Cancer (NSCLC) NSCLC cell lines (in vitro) Inhibited cell proliferation and migration. ejh.itnih.gov Inactivated PI3K/Akt pathway; Suppressed SP1 and p65 proteins. frontiersin.orgejh.it
Human Lung Cancer H441, H520, H661, H69 cell lines (in vitro) Induced apoptosis and cytotoxicity. cancer.gov Modulated TNFRs expression; Downregulated Bcl-2 and Bcl-xL; Increased caspase-3 activity. cancer.gov
Non-Small Cell Lung Cancer (NSCLC) Co-culture of NSCLC cells and peripheral blood mononuclear cells (in vitro) Activated T-cell function. ejh.itnih.gov Promoted expression of CD3 and CD69 in PBMCs. ejh.it
Cisplatin-resistant NSCLC NCI-H1299 and NCI-H460 cell lines (in vitro) Inhibited cell proliferation; Induced cell cycle arrest and apoptosis. nih.gov Affected the SHH pathway. nih.gov

Melanoma

In preclinical studies using a mouse melanoma model with the B16F10 cell line, solamargine demonstrated the ability to decrease tumor size. tandfonline.comtandfonline.comnih.gov This was accompanied by a reduction in the frequency of mitoses in the tumor tissue, indicating a decrease in cell proliferation. tandfonline.comtandfonline.comnih.govresearchgate.net Furthermore, solamargine treatment led to a decrease in cell pleomorphism, which is associated with the high proliferative rate of melanomas. tandfonline.com

Research has shown that solamargine exerts a selective and effective cytotoxic action on both metastatic and primary melanoma cells. tandfonline.com It has also been observed to reduce hepatic DNA damage that can be induced by tumor growth. tandfonline.comtandfonline.comnih.gov

Table 3: Pharmacological Response of Solamargine in Melanoma Models

Cancer Type Model System Key Pharmacological Responses Mechanism of Action
Melanoma Syngeneic mouse melanoma model (B16F10 cell line) (in vivo) Decreased tumor size; Reduced frequency of mitoses in tumor tissue. tandfonline.comtandfonline.comnih.govresearchgate.net Decreased cell proliferation. tandfonline.comtandfonline.comresearchgate.net
Melanoma Metastatic and primary melanoma cells (WM 235 and WM 115) (in vitro) Selective cytotoxic action; Increased necrosis. tandfonline.com Not specified.
Melanoma Mouse melanoma model (in vivo) Reduced hepatic DNA damage induced by tumor growth. tandfonline.comtandfonline.comnih.gov Not specified.

Gastric Cancer

Solamargine has shown significant inhibitory effects on gastric cancer cells. frontiersin.org In studies using five different gastric cancer cell lines, it suppressed cell viability in a dose-dependent manner and induced apoptosis. nih.gov In an in vivo tumor xenograft model, treatment with solamargine resulted in a significant reduction in tumor volume and an increase in the number of early apoptotic cells within the tumor tissue. nih.gov

The mechanism behind these effects involves the disruption of the G2/M cell cycle and the induction of caspase-7 expression. frontiersin.org Solamargine has also been found to upregulate the expression of certain long non-coding RNAs (lncNEAT1_2 and lncPINT) by inhibiting the Erk1/2 MAPK signaling pathway, which contributes to the suppression of cancer cell viability. frontiersin.orgnih.gov

Table 4: Pharmacological Response of Solamargine in Gastric Cancer Models

Cancer Type Model System Key Pharmacological Responses Mechanism of Action
Gastric Cancer Gastric cancer cell lines (in vitro) Suppressed cell viability; Promoted cell apoptosis. frontiersin.orgnih.gov Disrupted G2/M cell cycle; Induced caspase-7 expression; Inhibited Erk1/2 MAPK signaling pathway. frontiersin.org
Gastric Cancer Tumor xenograft mouse model (in vivo) Reduced tumor volume; Increased early apoptotic cells in tumor tissue. nih.gov Promoted apoptosis. nih.gov

Molecular Targets and Cellular Mechanisms of Action

Apoptosis Induction Pathways

Solamargine (B1681910) is a potent inducer of apoptosis, engaging both intrinsic and extrinsic pathways to elicit cancer cell death. nih.gov The primary mechanism involves the activation of the mitochondrial-mediated intrinsic pathway. nih.govfrontiersin.org

Research has demonstrated that solamargine triggers apoptosis in cancer cells by engaging the mitochondrial pathway. nih.govfrontiersin.org A critical event in this process is the release of cytochrome c from the mitochondria into the cytosol. mdpi.comresearchgate.netnih.gov This release has been observed in a dose-dependent manner in numerous cell lines, including lung, leukemia, and breast cancer cells. mdpi.comresearchgate.net The translocation of cytochrome c is a pivotal step that initiates the downstream activation of the caspase cascade, committing the cell to apoptosis. researchgate.net

The engagement of the mitochondrial pathway by solamargine leads to the activation of a cascade of cysteine-aspartic proteases known as caspases. researchgate.net This process involves both initiator and executioner caspases. Studies have shown that solamargine treatment leads to the activation of initiator caspase-9. mdpi.comnih.govfrontiersin.orgnih.gov Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7. mdpi.comnih.gov Western blot analyses have confirmed the increased expression of cleaved caspase-3 and caspase-7 in various cancer cells, including human cholangiocarcinoma and breast cancer cells, following exposure to solamargine. nih.govnih.gov The activation of these executioner caspases is a hallmark of the final phase of apoptosis, leading to the cleavage of essential cellular proteins and subsequent cell death. mdpi.comdovepress.com

The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. mdpi.com Solamargine disrupts the balance between these proteins, promoting a pro-apoptotic state. researchgate.net

Numerous studies have shown that solamargine upregulates the expression of the pro-apoptotic protein Bax while simultaneously downregulating the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.govnih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical factor in initiating the mitochondrial pathway of apoptosis. frontiersin.org Furthermore, solamargine treatment results in the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3. nih.gov The presence of cleaved PARP is a well-established marker of apoptosis. nih.gov

ProteinFunctionEffect of SolamargineReferences
BaxPro-apoptoticUpregulation nih.govnih.govfrontiersin.orgnih.gov
Bcl-2Anti-apoptoticDownregulation nih.govnih.govfrontiersin.orgnih.gov
Bcl-xLAnti-apoptoticDownregulation nih.gov
PARPDNA RepairCleavage nih.gov
Caspase-3Executioner CaspaseActivation/Cleavage mdpi.comnih.govnih.govfrontiersin.org
Caspase-7Executioner CaspaseActivation/Cleavage nih.gov
Caspase-9Initiator CaspaseActivation mdpi.comnih.govfrontiersin.orgnih.gov

A key initiating event in the mitochondrial apoptotic pathway is the disruption of the mitochondrial membrane potential (MMP). nih.gov Solamargine has been shown to significantly alter and decrease the MMP in cancer cells. nih.govnih.gov This loss of membrane potential, often detected by fluorescent dyes like JC-1, leads to mitochondrial membrane permeabilization. nih.govnih.gov This permeabilization is a crucial step that facilitates the release of pro-apoptotic factors, including cytochrome c, from the mitochondria into the cytoplasm, thereby triggering the caspase cascade. nih.govresearchgate.net

Cell Cycle Modulation (e.g., G2/M Phase Arrest)

In addition to inducing apoptosis, solamargine exerts its anticancer effects by modulating the cell cycle. Several studies have reported that solamargine can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. researchgate.netresearchgate.net A predominant effect observed in multiple cancer cell lines, including human hepatoma and lung cancer cells, is an arrest in the G2/M phase. researchgate.netmedchemexpress.com This arrest indicates that solamargine can interfere with the processes leading up to and including mitosis. Research on hepatoma cells suggests that cells in the G2/M phase are particularly susceptible to solamargine-induced apoptosis. nih.gov While G2/M arrest is commonly reported, solamargine has also been observed to cause cell cycle arrest in the G1 phase in other cell types, such as human chordoma cells, highlighting its diverse modulatory effects. nih.gov

Cell Line TypeObserved Cell Cycle Arrest PhaseReferences
Human Hepatoma (Hep3B, SMMC7721, HepG2)G2/M researchgate.netmedchemexpress.com
Human Breast Cancer (HBL-100, ZR-75-1, SK-BR-3)G2/M researchgate.net
Human Lung Cancer (A549)G2/M researchgate.netmdpi.com
Human Chordoma (CM-319)G1 nih.gov

Intervention in Specific Signaling Pathways

The anticancer activity of solamargine is also linked to its ability to intervene in various cellular signaling pathways that are often dysregulated in cancer. In hepatocellular carcinoma, solamargine has been shown to induce apoptosis and autophagy by inhibiting the LIF/miR-192-5p/CYR61/Akt signaling pathway. frontiersin.orgnih.gov Furthermore, it can modulate the tumor microenvironment by repolarizing M2 macrophages towards an M1-like tumor-killing phenotype through the LIF/p-Stat3 signaling pathway. frontiersin.orgnih.gov

In other cancers, solamargine has been found to suppress the Notch signaling pathway in chordoma cells and affect the signal transducer and activator of transcription 3 (STAT3) pathway in lung cancer cells. nih.gov The compound can also upregulate the expression of tumor necrosis factor receptors (TNFR-I and TNFR-II), suggesting an interaction with extrinsic apoptotic pathways. mdpi.comnih.gov These findings indicate that solamargine's efficacy stems from its ability to target multiple critical signaling cascades involved in cell proliferation, survival, and apoptosis.

PI3K-Akt Signaling Pathway

Solamargine has been shown to exert its effects by modulating the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, a critical cascade in regulating cell growth, proliferation, and survival. Research indicates that Solamargine can substantially inhibit the proliferation of castration-resistant prostate cancer (CRPC) cells in a dose-dependent manner by suppressing this pathway. nih.gov Specifically, treatment with Solamargine leads to a dose-dependent decrease in the protein level of phosphorylated Akt (p-Akt). nih.gov This inhibition of Akt phosphorylation is a key mechanism behind its anti-cancer activity. nih.gov

In non-small cell lung cancer (NSCLC) cells, Solamargine's inhibitory effect on cell growth is also mediated through the inactivation of the PI3K/Akt signaling pathway. nih.gov The inactivation of this pathway by Solamargine leads to a reduction in the expression of downstream proteins SP1 and p65, which in turn inhibits the expression of the EP4 gene, contributing to the suppression of lung cancer cell growth. nih.gov Furthermore, bioinformatics analysis of docetaxel-resistant prostate cancer cells has revealed that the PI3K/Akt pathway is significantly enriched, suggesting its role in chemoresistance. nih.gov Solamargine's ability to inhibit this pathway suggests its potential to enhance the efficacy of chemotherapeutic agents like docetaxel. nih.gov

The aberrant activation of the PI3K/Akt signaling axis is a common feature in many cancers and is associated with poor clinical outcomes. nih.govnih.gov Solamargine's ability to target and inactivate this crucial signaling node underscores its potential as a therapeutic agent. nih.govfrontiersin.org

Cell LineCancer TypeEffect of SolamargineDownstream Consequences
CRPC cellsProstate CancerInhibition of PI3K/Akt signaling; dose-dependent decrease in p-AktSubstantial inhibition of cell growth
NSCLC cellsNon-Small Cell Lung CancerInactivation of PI3-K/Akt signalingReduction of SP1 and p65 protein expression, leading to inhibition of EP4 gene expression and suppression of cell growth
Androgen-dependent LNCaP cellsProstate CancerReduction in the abundance of p-AktInhibition of cell proliferation

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway is another crucial cellular cascade that Solamargine modulates to exert its anti-cancer effects. nih.govnih.gov In gastric cancer, Solamargine has been shown to suppress the phosphorylation of ERK1/2, a key component of the MAPK pathway, in a time-dependent and dose-dependent manner. nih.govresearchgate.net This inhibition of ERK1/2 phosphorylation leads to an increased expression of the long non-coding RNA NEAT1_2, which plays a role in suppressing gastric cancer progression. nih.govnih.gov The knockdown of lncNEAT1_2 has been observed to reduce the inhibitory effect of Solamargine, highlighting the importance of this mechanism. nih.govnih.gov

In cervical cancer cells, Solamargine's anti-proliferative and anti-metastatic effects are also linked to the inhibition of the ERK signaling pathway. researchgate.net It has been demonstrated that Solamargine downregulates the expression of phosphorylated ERK1/2. researchgate.net Furthermore, in lung cancer cells, Solamargine has been found to inhibit the actions of prostaglandin (B15479496) E2 (PGE2) and restrict DNA protein expression while enhancing ERK1/2 phosphorylation. mdpi.com

The MAPK pathway is a central regulator of various cellular processes, and its dysregulation is a hallmark of many cancers. nih.govresearchgate.net Solamargine's ability to interfere with this pathway provides a key mechanism for its observed anti-tumor activities. nih.govresearchgate.net

Cell Line(s)Cancer TypeEffect of SolamargineDownstream Consequences
SGC7901, BGC823, HGC27Gastric CancerSignificantly reduced expression of p-Erk1/2 MAPKIncreased expression of lncNEAT1_2, leading to inhibited cancer progression
Not SpecifiedCervical CancerDownregulated expression of p-Erk1/2Alleviation of proliferation and metastasis
H1650, H1975, PC9, A549, H1299Lung CancerEnhanced ERK1/2 phosphorylationInhibition of PGE2 actions and restricted DNA protein expression

STAT (Signal Transducer and Activator of Transcription) Pathway

Solamargine has been demonstrated to modulate the Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3, which is a key player in cancer cell proliferation, survival, and immune evasion. spandidos-publications.comnih.gov In human renal carcinoma cells (ACHN and 786-O), Solamargine treatment leads to a downregulation of phosphorylated STAT3 (p-STAT3) expression. spandidos-publications.comnih.gov This inhibition of STAT3 phosphorylation is a critical mechanism through which Solamargine induces apoptosis in these cells. spandidos-publications.comnih.gov

The downregulation of p-STAT3 by Solamargine is associated with an increased expression of pro-apoptotic proteins like cleaved caspase-9 and Bax, and a decreased expression of the anti-apoptotic protein Bcl-2. spandidos-publications.com In lung cancer, it has been noted that Solamargine can inhibit cell proliferation and induce apoptosis through the p38 MAPK-mediated suppression of both phosphorylation and protein expression of STAT3, which in turn induces the STAT3 downstream effector, p21. spandidos-publications.com

In the context of the tumor microenvironment, Solamargine's modulation of the STAT3 pathway also plays a role in its immunomodulatory effects. Specifically, in hepatocellular carcinoma, Solamargine can decrease M2 macrophage polarization via the LIF/p-Stat3 signaling pathway, thereby inhibiting the epithelial-mesenchymal transition (EMT) of cancer cells. nih.gov

Cell Line(s)Cancer TypeEffect of SolamargineDownstream Consequences
ACHN, 786-ORenal CarcinomaDownregulation of p-STAT3 expressionInhibition of cell viability, promotion of apoptosis, increased cleaved caspase-9 and Bax, decreased Bcl-2
Not SpecifiedLung Cancerp38 MAPK-mediated suppression of STAT3 phosphorylation and protein expressionInduction of the STAT3 downstream effector p21, leading to inhibited proliferation and induced apoptosis
THP-1, RAW 264.7 (in co-culture with HCC cells)Hepatocellular CarcinomaRepression of M2 macrophage-induced invasiveness via LIF/p-Stat3 signalingDecreased M2 polarization and inhibition of epithelial-mesenchymal transition (EMT) of HCC cells

LIF/miR-192-5p/CYR61/Akt Axis

In hepatocellular carcinoma (HCC), Solamargine has been shown to exert its anti-tumor effects by targeting the Leukemia Inhibitory Factor (LIF)/microRNA-192-5p/Cysteine-rich angiogenic inducer 61 (CYR61)/Akt signaling axis. nih.gov Research has demonstrated that the oncogenic factor LIF is aberrantly elevated in HCC tissues and is downregulated by Solamargine in HCC cells. nih.gov

The mechanism involves Solamargine's ability to upregulate miR-192-5p, a microRNA that is often suppressed in HCC. nih.gov An inhibitor of miR-192-5p was found to partially block the apoptosis and autophagy induced by Solamargine. nih.gov The downstream effects of this pathway modulation include the inhibition of the Akt signaling pathway, ultimately leading to the induction of apoptosis and autophagy in HCC cells. nih.gov Overexpression of LIF was able to restore the anti-HCC effects of Solamargine, confirming the importance of this axis. nih.gov

This intricate signaling network highlights a novel mechanism through which Solamargine combats HCC by concurrently inducing cell death pathways and modulating the tumor microenvironment. nih.gov

Cell Line(s)Cancer TypeEffect of SolamargineDownstream Consequences
Not SpecifiedHepatocellular CarcinomaDownregulation of LIF, upregulation of miR-192-5p, and subsequent inhibition of the CYR61/Akt signaling pathwayInduction of apoptosis and autophagy, hindering HCC development

NF-κB/AP-1 Pathway

Solamargine has been shown to influence the Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1) signaling pathways, which are critical in inflammation and cancer. In a study involving RAW 264.7 macrophages, both Solamargine and a related compound, solasonine (B1682107), demonstrated a significant induction in the expression of NF-κB/AP-1. mdpi.com This suggests a potential immunomodulatory role for Solamargine.

In the context of inflammation, which is closely linked to cancer development, Solamargine exhibited a significant decrease in nitric oxide (NO) production in these macrophage cells. mdpi.com Furthermore, in LPS-induced macrophages and dendritic cells, Solamargine led to a significant reduction in the pro-inflammatory cytokine TNF-α, while significantly increasing the levels of IL-6. mdpi.com

These findings indicate that Solamargine's interaction with the NF-κB/AP-1 pathway is complex and may contribute to its therapeutic effects through the modulation of inflammatory responses.

Cell LineCell TypeEffect of SolamargineDownstream Consequences
RAW 264.7MacrophagesSignificant induction in the expression of NF-κB/AP-1Significant decrease in nitric oxide (NO) production
LPS-induced macrophages and dendritic cellsImmune CellsSignificant reduction in TNF-α and significant increase in IL-6Modulation of inflammatory cytokine profile

VEGF (Vascular Endothelial Growth Factor) Signaling Pathway

While direct interaction of Solamargine with the Vascular Endothelial Growth Factor (VEGF) signaling pathway is not extensively detailed, its influence on angiogenesis, a process heavily reliant on VEGF, has been observed. Extracts of Solanum nigrum, a plant from which Solamargine is derived, have been shown to inhibit VEGF-induced capillary structure formation of endothelial cells. nih.gov

These extracts were also found to suppress the VEGF-induced activation of AKT and mTOR in human umbilical vascular endothelial cells (HUVECs). nih.gov This suggests that Solamargine may indirectly affect the VEGF signaling pathway by targeting downstream effectors like Akt. The inhibition of angiogenesis by Solanum nigrum extracts was further confirmed through chicken egg chorioallantoic membrane (CAM) and matrigel (B1166635) plug assays. nih.gov

In the context of the LIF/miR-192-5p/CYR61/Akt axis in hepatocellular carcinoma, the modulation of Akt by Solamargine could also have implications for VEGF-mediated signaling, as Akt is a known downstream effector of VEGF receptor activation. nih.govmdpi.com

Cell LineCell TypeEffect of Solanum nigrum Extract (containing Solamargine)Downstream Consequences
HUVECsHuman Umbilical Vascular Endothelial CellsSuppression of VEGF-induced activation of AKT and mTORInhibition of VEGF-induced capillary structure formation

Regulation of Cellular Processes

Solamargine exerts a profound influence on several fundamental cellular processes, primarily leading to the inhibition of cancer cell proliferation and the induction of cell death. One of the key processes regulated by Solamargine is apoptosis, or programmed cell death. In various cancer cell lines, including gastric cancer, hepatocellular carcinoma, and renal carcinoma, Solamargine has been shown to effectively promote apoptosis. nih.govspandidos-publications.comnih.gov This is often achieved through the modulation of apoptosis-related proteins, such as increasing the expression of pro-apoptotic factors like Bax and cleaved caspase-3 and -9, while decreasing the expression of anti-apoptotic proteins like Bcl-2. spandidos-publications.com

In addition to apoptosis, Solamargine can also induce autophagy, a cellular process of self-digestion, in cancer cells. nih.gov In hepatocellular carcinoma, for instance, Solamargine was found to induce both apoptosis and autophagy. nih.gov

Furthermore, Solamargine has been observed to affect the cell cycle of cancer cells. In gastric cancer cells, treatment with Solamargine resulted in a significant increase in the number of cells in the G2/M phase of the cell cycle. nih.gov It has also been reported to cause cell cycle arrest at the S phase in other cancer cell types. researchgate.net By disrupting the normal progression of the cell cycle, Solamargine can effectively halt the proliferation of cancer cells.

The regulation of these cellular processes by Solamargine is a direct consequence of its ability to modulate the various signaling pathways discussed previously, such as the PI3K-Akt, MAPK/ERK, and STAT pathways.

Cellular ProcessCancer Type(s)Effect of Solamargine
ApoptosisGastric Cancer, Hepatocellular Carcinoma, Renal CarcinomaPromotes apoptosis through modulation of apoptosis-related proteins
AutophagyHepatocellular CarcinomaInduces autophagy
Cell CycleGastric CancerIncreases the number of cells in the G2/M phase
Cell CycleOther cancer typesArrests the cell cycle at the S phase

Inhibition of Cell Migration and Invasion

Solamargine has been shown to significantly impede the migration and invasion of cancer cells. In studies involving human hepatocellular carcinoma (HepG2) cells, solamargine demonstrated a potent ability to inhibit these processes. Wound healing assays and Boyden chamber invasion assays revealed that treatment with solamargine led to a substantial decrease in the migratory and invasive capacity of HepG2 cells. At its highest tested dose, solamargine was capable of reducing cell migration by over 70% and cell invasion by more than 72%. This inhibitory effect is crucial as cell migration and invasion are fundamental steps in the metastatic cascade, the primary cause of cancer-related mortality.

Modulation of Matrix Metalloproteinases (MMPs) Expression and Activity

The invasive potential of cancer cells is heavily reliant on their ability to degrade the extracellular matrix (ECM), a process mediated by enzymes such as matrix metalloproteinases (MMPs). Solamargine has been found to directly target the expression and activity of key MMPs, specifically MMP-2 and MMP-9. In human hepatocellular carcinoma cells (HepG2), treatment with solamargine resulted in a significant downregulation of both the expression and the enzymatic function of MMP-2 and MMP-9. medchemexpress.com This reduction in MMP activity hinders the breakdown of the ECM, thereby contributing to the observed inhibition of cancer cell invasion. medchemexpress.com

Table 1: Effect of Solamargine on MMPs in HepG2 Cells

Target Protein Effect of Solamargine Method of Analysis Reference
MMP-2 Reduced expression and function Western blotting and gelatin zymography medchemexpress.com
MMP-9 Reduced expression and function Western blotting and gelatin zymography medchemexpress.com

Epithelial-Mesenchymal Transition (EMT) Regulation

Epithelial-Mesenchymal Transition (EMT) is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness. Solamargine has been demonstrated to interfere with this process. In HepG2 cells, solamargine treatment was shown to upregulate the expression of the epithelial marker E-cadherin while downregulating the mesenchymal markers N-cadherin and Vimentin. This shift in marker expression indicates a reversal or inhibition of the EMT process, which is consistent with the compound's ability to suppress cell migration and invasion. Similarly, in nasopharyngeal carcinoma (NPC) cells, solamargine significantly inhibited invasion and migration by reducing the expression of EMT markers Vimentin and Snail.

Angiogenesis Suppression

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. Solamargine has been shown to possess significant anti-angiogenic properties. In a chicken chorioallantoic membrane (CAM) model, an in vivo assay for studying angiogenesis, solamargine treatment led to a dose-dependent decrease in the number and length of blood vessels. researchgate.net The most significant inhibitory effect was observed at a concentration of 20 µM. researchgate.net These findings suggest that solamargine can disrupt the formation of new blood vessels, thereby potentially limiting tumor growth and spread. researchgate.net

Table 2: Anti-Angiogenic Effect of Solamargine on the CAM Model

Treatment Group Mean Number of Vessels (± SD) Mean Length of Vessels (µm ± SD) Reference
Control 23.88 ± 2.67 119.39 ± 8.87 researchgate.net
Solamargine (20 µM) 5.31 ± 1.80 60.88 ± 7.31 researchgate.net

P-glycoprotein Inhibition

P-glycoprotein (P-gp) is a transmembrane efflux pump that can actively transport a wide range of anticancer drugs out of cancer cells, leading to multidrug resistance (MDR). Solamargine has been identified as an inhibitor of P-gp. medchemexpress.comresearchgate.net Studies have shown that solamargine can induce P-glycoprotein inhibition in a dose-dependent manner. nih.gov For instance, in SH-SY5Y neuroblastoma cells, solamargine exhibited a 9.1-fold inhibition of P-glycoprotein at a concentration of 100 μg/mL. researchgate.netnih.gov Furthermore, in multidrug-resistant K562/A02 cells, solamargine was found to downregulate the expression of the MDR1 gene, which encodes for P-gp. nih.gov This inhibition of P-gp function and expression suggests that solamargine could potentially be used to overcome multidrug resistance in cancer therapy. nih.gov

Gene Expression and Protein Level Alterations

Solamargine exerts its cellular effects by modulating the expression of various genes and proteins involved in cancer progression. Research has shown that solamargine can regulate the expression of transcription factors such as specificity protein 1 (SP1) and the NF-κB subunit p65. nih.govresearchgate.net In human lung cancer cells, solamargine was found to inhibit the protein expression of both SP1 and p65 through the inactivation of Akt signaling. nih.gov This, in turn, leads to the suppression of the E-type prostanoid receptor 4 (EP4) gene expression. nih.gov

Moreover, solamargine has been shown to modulate the expression of long non-coding RNAs (lncRNAs). In gastric cancer cells, solamargine treatment increased the expression of lncNEAT1_2 and lncPINT by reducing the phosphorylation of extracellular signal-regulated kinase (Erk)1/2. nih.govspandidos-publications.comresearchgate.net In hypopharyngeal squamous cell carcinoma cells, solamargine was found to downregulate the expression of lncRNA HOXA11-AS, which subsequently led to an upregulation of miR-155 and a downregulation of its target, c-Myc, ultimately inducing apoptosis. nih.gov

Table 3: Solamargine-Induced Alterations in Gene and Protein Expression

Target Cell Type Effect of Solamargine Underlying Mechanism Reference
SP1 Lung cancer cells Inhibition of protein expression Inactivation of Akt signaling nih.govresearchgate.net
p65 Lung cancer cells Inhibition of protein expression Inactivation of Akt signaling nih.govresearchgate.net
lncRNA HOXA11-AS Hypopharyngeal squamous cell carcinoma Downregulation - nih.gov
lncNEAT1_2 Gastric cancer cells Upregulation Reduction of Erk1/2 phosphorylation nih.govspandidos-publications.com
lncPINT Gastric cancer cells Upregulation Reduction of Erk1/2 phosphorylation spandidos-publications.comresearchgate.net

Structure Activity Relationship Sar Studies of Solamargine and Its Analogs

Influence of Steroidal Skeleton Structural Features (e.g., Double Bonds)

The aglycone of solamargine (B1681910) is solasodine (B1681914), a C27 steroidal skeleton that provides the foundational structure for the entire molecule. While much of the SAR focus has been on the sugar chain, the steroidal nucleus itself is indispensable for activity. The lipophilic nature of the steroid allows for interaction with and passage through cell membranes, a critical step for initiating a biological response.

Research indicates that the presence of the complete steroidal glycoalkaloid structure is essential for potent bioactivity. The aglycone solasodine, when separated from its sugar moiety, exhibits a dramatic reduction in cytotoxic and antiparasitic activities. This suggests that while the steroidal skeleton is the necessary anchor, it is not sufficient on its own to produce the significant biological effects observed with solamargine. For instance, in studies against Leishmania amazonensis, solasodine's activity was found to be significantly lower than that of its glycosylated forms, solamargine and solasonine (B1682107). mdpi.com Similarly, against Biomphalaria alexandrina snails, solasodine was considerably less active than solamargine and solasonine. mdpi.com

While specific modifications to the double bonds within the solasodine skeleton of solamargine are not extensively detailed in comparative studies, the general architecture of the steroid rings is crucial. Some research on related steroidal compounds has noted that features such as a double bond at the C3-C4 position can be pivotal for inhibitory activity, suggesting that the electronic and conformational properties imparted by such bonds are important for receptor binding or other molecular interactions. mdpi.com

CompoundAglycone StructureTarget OrganismActivity (IC50/LC50)
Solamargine SolasodineLeishmania amazonensis6.2 µM
Solasonine SolasodineLeishmania amazonensis7.8 µM
Solasodine SolasodineLeishmania amazonensis219 µM
Solamargine SolasodineBiomphalaria alexandrina~10 ppm
Solasonine SolasodineBiomphalaria alexandrina~10 ppm
Solasodine SolasodineBiomphalaria alexandrina45.5 ppm

This table illustrates the significantly lower biological activity of the steroidal aglycone solasodine compared to its glycosylated forms, solamargine and solasonine, highlighting the essential role of the glycosidic moiety.

Role of Glycosidic Moiety Structure and Sugar Residues on Biological Activities

The glycosidic moiety attached at the C-3 position of the solasodine skeleton is a critical determinant of solamargine's biological activity. This sugar chain, a trisaccharide known as chacotriose, consists of two L-rhamnose units and one D-glucose unit (α-L-Rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranose). SAR studies have consistently shown that the composition, number, and linkage of these sugar residues are paramount to its potent cytotoxicity. scirp.orgscirp.org

The presence of rhamnose, in particular, is crucial. The binding of solamargine to cancer cells is believed to be mediated through specific rhamnose-binding protein receptors on the cell surface, which are more abundant on cancer cells than on normal cells. scirp.org This interaction facilitates the internalization of the molecule, leading to downstream effects like apoptosis. scirp.orgnih.govcolab.ws

The importance of the specific sugar structure is clearly demonstrated when comparing solamargine to its analogs. Khasianine (B1231531), for example, has the same solasodine aglycone but a different sugar chain that lacks the rhamnose unit at the C-2 position of the glucose. Studies on human hepatoma cells revealed that while solamargine possessed potent cytotoxicity and induced apoptosis, the activity of khasianine was greatly diminished. nih.gov This pinpoints the α-L-rhamnopyranosyl-(1→2) moiety as a key structural feature for triggering apoptotic cell death. nih.govcolab.ws Molecular modeling suggests this specific rhamnose residue, being adjacent to the rigid steroid, drastically alters the dihedral angle of the glycosidic bond, which may in turn alter binding specificity to cellular receptors. nih.govcolab.ws

CompoundAglyconeGlycosidic Moiety (at C-3)Key Structural DifferenceCytotoxicity against Human Hepatoma Cells
Solamargine SolasodineChacotriose (Rha-Glc-Rha)Contains two rhamnose units, including one at the C-2 position of glucosePotent
Khasianine SolasodineSolabiose with an additional rhamnose (Rha-Glc)Lacks the rhamnose unit at the C-2 position of glucoseGreatly Diminished
Solasodine SolasodineNoneLacks the entire sugar moietyIneffective

This table compares the cytotoxicity of solamargine with its analogs, demonstrating the critical role of the complete chacotriose sugar moiety, and specifically the 2'-rhamnose residue, in its biological activity.

Comparative Activity and Synergistic Effects with Related Steroidal Glycoalkaloids (e.g., Solasonine)

Solamargine often co-occurs in plants with solasonine, a closely related steroidal glycoalkaloid. Solasonine shares the same solasodine aglycone but has a different trisaccharide chain called solatriose (α-L-Rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-β-D-galactopyranose). This structural difference, primarily the substitution of galactose for glucose as the central sugar and a different linkage for the second sugar, leads to variations in their biological potency, with solamargine generally being more active. scirp.org

Interestingly, studies have revealed that when solamargine and solasonine are used in combination, they can exhibit a powerful synergistic effect, where their combined activity is greater than the sum of their individual effects. This synergy has been observed in antiparasitic studies. For instance, against the promastigote forms of Leishmania amazonensis, an equimolar mixture of solamargine and solasonine showed a significantly higher potency than either compound administered alone. mdpi.com A similar synergistic relationship was observed against the protozoan Giardia lamblia, where the mixture was substantially more effective at inhibiting the parasite than the individual glycoalkaloids. mdpi.com

This synergistic action suggests that the two molecules may interact with different cellular targets or pathways, or that one may facilitate the action of the other, leading to a more profound biological outcome.

Compound / MixtureTarget OrganismActivity (IC50)
Solamargine Leishmania amazonensis6.2 µM
Solasonine Leishmania amazonensis7.8 µM
Equimolar Mixture Leishmania amazonensis1.1 µM
Solamargine Giardia lamblia120.3 µg/mL
Solasonine Giardia lamblia103.7 µg/mL
Equimolar Mixture Giardia lamblia13.2 µg/mL

This table presents data on the synergistic antiparasitic effects of solamargine and solasonine, showing that their combination is significantly more potent than the individual compounds.

Synthetic and Semi Synthetic Approaches

Chemical Derivatization of Solamargine (B1681910) (e.g., Sulfated Derivatives)

Chemical modification of the naturally occurring solamargine molecule offers a direct approach to creating novel derivatives with potentially altered or enhanced biological activities. One such modification is the introduction of sulfate (B86663) groups.

The synthesis of 6-O-sulfated solamargine has been achieved through a multi-step process. researchgate.net This process involves selectively protecting the different hydroxyl groups on the sugar moieties of solamargine, followed by a sulfonation step, and finally deprotection to yield the desired sulfated derivative. researchgate.net The synthetic route typically begins with the protection of the primary 6-OH group of the glucose unit, often using a bulky protecting group like dimethoxytrityl chloride (DMT-Cl). researchgate.net The remaining secondary hydroxyl groups on the sugar rings are then acetylated. researchgate.net Subsequently, the DMT group is selectively removed, and the exposed primary hydroxyl group is sulfated using a reagent such as a chlorosulfonic acid and pyridine (B92270) complex. researchgate.net The final step involves the removal of the acetyl protecting groups to yield 6-O-sulfated solamargine. researchgate.net

Studies on the antiproliferative activities of these derivatives against cancer cell lines, such as HCT-8, have been conducted to evaluate the effect of sulfation. researchgate.net

Synthesis of Analogs from Steroidal Precursors (e.g., Solasodine)

Solasodine (B1681914), the aglycone of solamargine, serves as a crucial starting material for the semi-synthesis of solamargine and its analogs. researchgate.net This approach allows for the systematic modification of the carbohydrate portion of the molecule, which has been shown to be critical for its biological activity. semanticscholar.orgmdpi.com

The synthesis of solamargine analogs from solasodine typically involves the glycosylation of the 3β-hydroxyl group of the solasodine aglycone with various sugar moieties. researchgate.net To achieve this, glycosyl donors, such as glycosyl bromides, are prepared from the corresponding protected monosaccharides. researchgate.net These activated sugar donors are then condensed with solasodine in the presence of a catalyst, such as silver trifluoromethanesulfonate, to form the desired glycosidic bond. researchgate.net This methodology has been employed to synthesize a range of solasodine glycosides with different sugar units, including β-L-rhamnopyranose, β-D-xylopyranose, β-L-arabinopyranose, and β-D-ribopyranose. researchgate.net

Furthermore, a total synthesis of solamargine has been accomplished starting from diosgenin, another naturally abundant steroidal sapogenin. semanticscholar.org This multi-step synthesis underscores the feasibility of producing these complex molecules from more readily available precursors. semanticscholar.org

Impact of Chemical Modifications on Pharmacological Activity and Potency

Chemical modifications to the solamargine structure, both at the aglycone and the sugar moieties, have a profound impact on its pharmacological activity and potency. Structure-activity relationship studies have revealed that the nature of the sugar chain is a key determinant of the cytotoxic effects of these glycoalkaloids. semanticscholar.orgmdpi.com

Research has consistently shown that the glycosylated forms of solasodine, such as solamargine, exhibit significantly greater cytotoxic activity against various cancer cell lines compared to the aglycone solasodine alone. mdpi.com This highlights the crucial role of the trisaccharide chain in the mechanism of action. The sugar moieties are believed to facilitate the binding of the molecule to receptors on cancer cells. researchgate.net

The antiproliferative activity of synthetic solamargine has been evaluated against a panel of human tumor cell lines, demonstrating its potent cytotoxic effects. semanticscholar.org Conversely, derivatization of solamargine, such as through sulfation or partial hydrolysis of the sugar chain, has been found to reduce its cytotoxic activity. researchgate.net For instance, 6-O-sulfated solamargine and the partially hydrolyzed products of solamargine showed weaker antiproliferative effects against HCT-8 cancer cells when compared to the parent compound. researchgate.net

The synthesis and evaluation of various solasodine derivatives have also shown that modifications to the aglycone can influence biological activity. However, the presence and composition of the sugar chain remain a dominant factor for potent anticancer activity. semanticscholar.org

Table 1: Cytotoxic Activity of Synthetic Solamargine Against Various Human Tumor Cell Lines

Cell LineCancer TypeIC₅₀ (μM)
HeLaCervical Cancer2.1
A549Lung Cancer3.5
MCF-7Breast Cancer2.8
K562Leukemia4.2
HCT116Colon Cancer3.1
U87Glioblastoma5.6
HepG2Liver Cancer8.0

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2011. semanticscholar.org

Biotechnological Strategies for Production and Enhancement

Plant Cell Culture Systems for Glycoalkaloid Production

Plant cell and tissue culture techniques provide a controlled environment for the production of valuable secondary metabolites, including the steroidal glycoalkaloid solamargine (B1681910). These in vitro systems bypass the limitations of traditional agriculture and allow for the optimization of culture conditions to maximize yield. Hairy root cultures, in particular, have emerged as a promising platform due to their genetic stability and rapid growth in hormone-free media.

Hairy root cultures are established by infecting plant tissues with Agrobacterium rhizogenes, a soil bacterium that induces the formation of highly branched, fast-growing roots. These cultures are known for their stable and often high-level production of secondary metabolites characteristic of the parent plant's roots. In the context of solamargine biosynthesis, hairy root cultures of various Solanum species have been investigated for the production of its precursor, solasodine (B1681914). For instance, studies on Solanum trilobatum have shown that hairy root cultures can produce a 3.3-fold increase in solasodine content compared to the roots of the untransformed plant nih.gov.

Elicitation, the practice of inducing a stress response in cell cultures to stimulate secondary metabolite production, is a common strategy to enhance yields. Both biotic (derived from living organisms) and abiotic (non-living) elicitors have been successfully employed. For example, treating Solanum trilobatum hairy root cultures with methyl jasmonate, a well-known plant stress hormone, resulted in a further 1.9-fold increase in solasodine content nih.gov. Similarly, the application of pectin as an elicitor in hairy root cultures of Solanum melongena led to a remarkable 23-fold increase in solasodine production compared to control hairy roots semanticscholar.org.

The table below summarizes findings from various studies on the enhancement of solasodine, the direct precursor of solamargine, in different in vitro culture systems of Solanum species through elicitation.

Plant SpeciesCulture TypeElicitorConcentrationFold Increase in SolasodineReference
Solanum trilobatumHairy Root CultureMethyl Jasmonate4 µM1.9 nih.gov
Solanum melongenaHairy Root CulturePectin1%23 semanticscholar.org
Solanum spp.Cell SuspensionNaCl150 mMSignificant Increment jeb.co.in
Solanum spp.Cell SuspensionSalicylic Acid75 µMConsiderable Elevation jeb.co.in
Solanum villosumCell SuspensionPectin1.25%~16.3% increase researchgate.net
Solanum villosumCell SuspensionYeast ExtractNot SpecifiedSignificant Enhancement jeb.co.in
Solanum incanumCell SuspensionPectin1.5%~40% increase researchgate.net
Solanum nigrumCell SuspensionPectinNot SpecifiedSignificant Enhancement jeb.co.in

Beyond plant-based systems, research has also explored the production of solamargine using microbial cultures. An endophytic fungus, Aspergillus flavus, isolated from Solanum nigrum, has been shown to produce solamargine in liquid fermentation researchgate.netnih.gov. This discovery opens up the possibility of using microbial fermentation, a well-established industrial process, for the large-scale production of solamargine. The reported yield from this fungal culture was approximately 250-300 µg/L researchgate.netnih.gov.

Genetic Engineering Approaches for Pathway Optimization and Yield Enhancement

Metabolic engineering of the steroidal glycoalkaloid (SGA) biosynthetic pathway presents a powerful strategy to enhance the production of specific compounds like solamargine. This involves the manipulation of key genes that regulate or are directly involved in the synthesis of these molecules. The discovery of the GLYCOALKALOID METABOLISM (GAME) genes in solanaceous plants has been a significant breakthrough in this area foodb.canih.gov.

Several GAME genes encode enzymes that catalyze crucial steps in the conversion of cholesterol to the various glycoalkaloids found in these plants. A key regulatory gene in this pathway is GAME9, which encodes a transcription factor that controls the expression of several other GAME genes nih.gov. Overexpression of GAME9 in tomato and potato has been shown to significantly increase the levels of SGAs, demonstrating its role as a master regulator of the pathway nih.gov.

Genetic engineering can also be used to block competing pathways or downstream modifications to accumulate a desired intermediate. For instance, the suppression of the Dioxygenase for Potato Solanidane synthesis (DPS) gene in potato, which is involved in converting spirosolane-type SGAs (like solamargine) to solanidane-type SGAs (like α-solanine), resulted in the accumulation of α-solamargine. This demonstrates a targeted approach to specifically enhance the production of solamargine by preventing its conversion to other glycoalkaloids.

The advent of CRISPR-Cas9 gene editing technology has provided a precise and efficient tool for modifying the glycoalkaloid biosynthetic pathway nih.gov. This technology can be used to knock out genes that divert precursors away from the desired product or to insert or modify regulatory elements to enhance the expression of key biosynthetic genes. For example, CRISPR-Cas9 has been used to target and knock out the St16DOX gene in potato, which is involved in SGA biosynthesis, leading to the complete absence of α-solanine and α-chaconine and the accumulation of their precursor, a glycoside of 22,26-dihydroxycholesterol nih.gov. While this particular study aimed to reduce toxicity by eliminating certain glycoalkaloids, the same principle can be applied to enhance the production of a desired compound like solamargine by knocking out genes responsible for its further metabolism.

The table below outlines some of the key genes in the steroidal glycoalkaloid pathway that have been targeted for genetic modification and the observed effects on glycoalkaloid production.

Gene TargetGenetic ModificationPlantEffect on Glycoalkaloid ProfileReference
GAME9 OverexpressionTomato, PotatoIncreased levels of various SGAs nih.gov
DPS SuppressionPotatoAccumulation of α-solamargine
St16DOX CRISPR-Cas9 KnockoutPotatoComplete abolition of α-solanine and α-chaconine; accumulation of a precursor nih.gov
SGT3 CRISPR-Cas9 Targeted DeletionPotatoDisruption of solanine production pathway anticipated ucc.ie

These biotechnological strategies, both through in vitro culture optimization and genetic engineering, hold immense promise for the sustainable and high-yield production of solamargine and related compounds. Further research into the complete elucidation of the solanigrine biosynthetic pathway and the application of these advanced techniques will be crucial for realizing their full potential in pharmaceutical applications.

Emerging Research Areas and Future Perspectives

Integration of Systems Biology and Omics Technologies

Systems biology and various omics technologies offer a holistic approach to understanding the complex interactions of Solamargine (B1681910) within a biological system. These methods move beyond a single-target approach to reveal the broader network of pathways and molecules affected by the compound.

Network pharmacology is an emerging field that integrates systems biology and computational analysis to understand drug-target interactions on a systemic level. youtube.com This approach is particularly suited for natural products like Solamargine, which often act on multiple targets. mdpi.commdpi.com By constructing "ingredient-target" networks, researchers can predict the multiple proteins and genes that Solamargine interacts with to exert its therapeutic effects. nih.gov

Studies on related compounds from the Solanum genus have successfully used network pharmacology to identify hub genes and key targets. For instance, analysis of α-solanine identified 78 common targets with glioma, including SRC, MAPK1, and STAT1, highlighting its multi-target nature. nih.gov Similarly, a network pharmacology study on Solanum nigrum for bladder cancer identified seven active ingredients acting on 77 cancer-related genes. nih.gov These approaches reveal that the therapeutic effects are often the result of synergistic actions on a complex network of proteins. mdpi.com For Solamargine, this methodology can systematically predict its binding targets, helping to decipher its complex mechanisms against various diseases and providing a foundation for further experimental validation. citeab.com

Following the identification of potential targets via network pharmacology, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are employed to understand the biological significance of these interactions. nih.gov GO analysis categorizes the target genes into functional groups based on biological processes, cellular components, and molecular functions, while KEGG analysis maps these genes to specific signaling pathways. nih.govnih.gov

For Solamargine and related compounds, these analyses have consistently highlighted enrichment in pathways crucial to cancer progression. KEGG analysis of genes affected by Solamargine treatment frequently identifies pathways in cancer, apoptosis, and cell cycle regulation. nih.govnih.gov Specific signaling pathways that are often implicated include the PI3K-Akt, MAPK, and Hedgehog signaling pathways. nih.govnih.gov For example, in studies involving hypopharyngeal squamous cell carcinoma cells, KEGG analysis of differentially expressed genes following Solamargine treatment revealed significant alterations in cellular pathways related to apoptosis and cell cycle arrest. nih.gov This integrated analysis provides a comprehensive view of the compound's mechanism, suggesting that Solamargine exerts its effects not through a single pathway but by modulating a network of interconnected biological processes. citeab.com

Table 1: Summary of Pathways and Processes for Solamargine from Omics Analyses

Analysis Type Key Findings Implicated Pathways/Processes Reference
KEGG Pathway Analysis Identified suppressed signaling pathways in cisplatin-resistant lung cancer cells. Hedgehog Signaling Pathway, Pathways in Cancer nih.gov
KEGG & GO Analysis Revealed altered cellular pathways in hypopharyngeal carcinoma cells. Apoptosis, Cell Cycle Arrest nih.gov
Network Pharmacology Predicted targets and mechanisms for Solanum alkaloids in glioma. PI3K-Akt Signaling, MAP Kinase Activity nih.gov
GO & KEGG Analysis Identified key targets and pathways for Solanum nigrum in bladder cancer. HIF-1, TNF, p53, MAPK, PI3K/Akt, Apoptosis nih.gov

Exploration of Synergistic Effects with Other Bioactive Compounds or Conventional Agents

A significant area of emerging research is the evaluation of Solamargine in combination therapies. The goal is to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce the side effects of conventional treatments. nih.gov Solamargine has shown the potential to act synergistically with several conventional chemotherapy agents.

When combined with cisplatin (B142131), Solamargine has demonstrated synergistic effects in inhibiting cisplatin-resistant lung cancer cells and sensitizing breast cancer cells to the drug. frontiersin.orgnih.gov The mechanism in breast cancer involves Solamargine's ability to overcome cisplatin resistance by down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are often overexpressed in resistant tumors. nih.gov Similarly, Solamargine enhances the anticancer effect of sorafenib (B1663141) in hepatocellular carcinoma by regulating specific non-coding RNA pathways. nih.govfrontiersin.org Studies have also investigated its combination with doxorubicin, where additive effects were noted. nih.govnih.govcsir.co.za

Furthermore, synergistic effects have been observed when Solamargine is combined with other glycoalkaloids. An equimolar mixture of Solamargine and Solasonine (B1682107) displayed a synergistic potency against Leishmania amazonensis, with the combination being significantly more effective than either compound alone. mdpi.com This suggests that interactions between related natural compounds can amplify their therapeutic potential.

Table 2: Synergistic Effects of Solamargine with Conventional Agents

Combination Agent Cancer Type / Model Observed Outcome Reference
Cisplatin Lung Cancer (resistant) Enhanced inhibition of cancer cells frontiersin.org
Cisplatin Breast Cancer Increased apoptosis; overcame resistance by reducing Bcl-2/Bcl-xL nih.gov
Sorafenib Hepatocellular Carcinoma Enhanced anticancer effect nih.govfrontiersin.org
Doxorubicin Neuroblastoma Cells Additive cytotoxic effects nih.govnih.gov
Solasonine Leishmania amazonensis Synergistic anti-parasitic activity mdpi.com

Unveiling Underexplored Molecular Mechanisms of Action

While the primary anticancer mechanisms of Solamargine, such as the induction of apoptosis and cell cycle arrest, are well-documented, several other molecular actions remain underexplored. frontiersin.orgnih.gov Future research is needed to fully characterize these less-understood pathways, which could reveal novel therapeutic applications.

One such area is the rapid, non-apoptotic cell death mechanism known as oncosis. nih.gov Research has shown that Solamargine can induce cytotoxicity within minutes by causing direct physical damage to the plasma membrane, leading to cell blebbing, leakage of cellular contents, and eventual bursting. nih.gov This mechanism of rapid membrane perturbation is distinct from programmed cell death pathways and warrants further investigation.

Another developing area is Solamargine's role in modulating the tumor microenvironment and drug resistance. It has been identified as an inhibitor of P-glycoprotein, a membrane transporter responsible for the efflux of chemotherapy drugs and a major contributor to multidrug resistance. nih.govnih.govcsir.co.za Its ability to inhibit the Hedgehog signaling pathway by directly targeting the Smoothened (SMO) protein is another promising but not fully explored mechanism. nih.gov Additionally, the impact of Solamargine on the expression of long non-coding RNAs (lncRNAs), such as lncNEAT1_2 and HOXA11-As, has been shown to be critical for its anticancer effects in gastric and hypopharyngeal cancers, respectively, representing a novel layer of gene regulation that requires deeper study. nih.govnih.gov

Addressing Research Gaps in Comprehensive Toxicological Characterization

Despite promising bioactivity, a significant gap exists in the comprehensive toxicological profile of Solamargine, particularly concerning its long-term effects. Most available toxicological data comes from acute toxicity studies in animal models. These studies have established a lethal dose (LD50) of approximately 42 mg/kg body weight when administered intraperitoneally in rats, with no significant toxic effects observed at doses below 35 mg/kg. nih.govresearchgate.netula.ve

However, there is a notable lack of information on chronic exposure, which is critical for evaluating its safety as a potential therapeutic agent. The effects of long-term, low-dose administration are largely unknown. mdpi.com Furthermore, comprehensive genotoxicity studies are limited. While one study on a glycoalkaloid extract containing Solamargine and Solasonine reported an absence of genotoxicity in a mouse micronucleus assay, more extensive testing, including assessments of mutagenicity and clastogenicity using a standard battery of tests, is required for a complete safety assessment. plos.orgresearchgate.net The potential for teratogenicity and embryotoxicity has also been noted for glycoalkaloids in general, highlighting another area that needs specific investigation for Solamargine. researchgate.net

Development of Advanced In Vitro Models for Preclinical Evaluation

To bridge the gap between preclinical research and clinical trials, there is a growing need to move beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro models, such as three-dimensional (3D) cultures, organoids, and organ-on-a-chip (OoC) systems, offer more physiologically relevant environments for evaluating drug efficacy and toxicity. nih.govnih.govresearchgate.net

These models can better replicate the complex architecture, cell-cell interactions, and microenvironment of human tissues. mdpi.com For instance, patient-derived organoids (PDOs) can be used to create personalized models of a patient's tumor. In a notable study, Solamargine was identified as a potent cisplatin sensitizer (B1316253) by screening a natural product library against cisplatin-resistant lung cancer PDOs, demonstrating the power of these advanced models for drug discovery. nih.gov

Organ-on-a-chip technology combines microfluidics with tissue engineering to create micro-scale systems that mimic the function of human organs. nih.govvt.edu A "tumor-on-a-chip" could be used to study Solamargine's effects on tumor growth, invasion, and metastasis, as well as its interactions with other cell types, such as immune cells and endothelial cells, in a dynamic system. mdpi.com These platforms could provide more accurate predictions of Solamargine's pharmacokinetics and pharmacodynamics, reducing reliance on animal models and accelerating its potential clinical translation. nih.gov

Potential as a Lead Compound for Novel Drug Discovery

Solamargine, a steroidal alkaloid glycoside primarily isolated from plants of the Solanum genus, has emerged as a significant lead compound in the field of novel drug discovery. researchgate.netresearchgate.net Its fundamental chemical structure consists of a glycosidic element, solasodine (B1681914), linked to a trisaccharide chain, which is crucial for its biological activity. frontiersin.orgmdpi.com The compound, also referred to as δ-Solanigrine, is recognized for its potent cytotoxic activities against a wide array of cancer cell lines, making it a focal point of extensive research for developing new anticancer agents. mdpi.commedchemexpress.com

The potential of solamargine as a lead compound is underscored by its multifaceted mechanisms of action against cancer cells. researchgate.netfrontiersin.org Research has demonstrated that solamargine can induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. researchgate.net It influences the expression of key apoptosis-related genes and proteins. For instance, in various cancer cell lines, solamargine has been shown to upregulate the expression of Tumor Necrosis Factor Receptor 1 (TNF-R1). mdpi.com Furthermore, it can trigger apoptosis by increasing the activity of caspases, such as caspase-3, and modulating the expression of proteins in the Bcl-2 family, like Bax. spandidos-publications.com

Solamargine's influence extends to various critical signaling pathways that regulate cell proliferation, survival, and metastasis. researchgate.net It has been shown to inhibit the PI3K/Akt and MAPK/ERK signaling pathways, which are often dysregulated in cancer. frontiersin.orgspandidos-publications.com By suppressing these pathways, solamargine can inhibit the growth and viability of cancer cells. frontiersin.org Additionally, it has been found to inhibit the STAT3 signaling pathway, which is involved in cell proliferation and apoptosis, and the Notch signaling pathway. spandidos-publications.comnih.gov This ability to target multiple pathways highlights its potential as a broad-spectrum anticancer agent. researchgate.net

The structure of solamargine offers a valuable scaffold for medicinal chemists to design and synthesize novel derivatives with enhanced potency and selectivity. Studies have indicated that the glycosidic component is vital for its cytotoxic effects, as the aglycone, solasodine, shows significantly lower activity. mdpi.com This suggests that modifications to the sugar moieties could lead to the development of more effective anticancer drugs. researchgate.net New derivatives of solasodine have been synthesized and have shown potent cytotoxic activity, with some arresting the cell cycle at the G2/M phase. researchgate.net Moreover, hydroxylated derivatives of solamargine, such as 7α-OH solamargine, have also been isolated and are subjects of ongoing research. nih.gov

The table below summarizes some of the documented cytotoxic activities of Solamargine against various human cancer cell lines, illustrating its broad-spectrum potential.

Cancer TypeCell LineObserved EffectReference
Lung CancerA549, H299Dose-dependent suppression of growth. frontiersin.org frontiersin.org
Gastric Cancer-Inhibition of cell viability and induction of apoptosis. frontiersin.org frontiersin.org
Liver CancerHepG2, Hep3B, SMMC-7721Inhibition of proliferation in a dose- and time-dependent manner; IC50 of 9.21 µg/ml for SMMC-7721 and 19.88 µg/ml for HepG2. mdpi.commedchemexpress.com mdpi.commedchemexpress.com
CholangiocarcinomaQBC939Induction of apoptosis through the mitochondrial pathway. frontiersin.org frontiersin.org
Renal CarcinomaACHN, 786-OInhibition of cell viability and promotion of apoptosis. spandidos-publications.com spandidos-publications.com
ChordomaCM-319Suppression of proliferation. nih.gov nih.gov
NeuroblastomaSH-SY5YIC50 of 15.62 μg/mL. nih.gov nih.gov

In addition to its direct cytotoxic effects, solamargine has been identified as an inhibitor of P-glycoprotein (P-gp). medchemexpress.comd-nb.infoselleckchem.com P-gp is a transmembrane protein that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance. By inhibiting P-gp, solamargine has the potential to reverse multidrug resistance and enhance the efficacy of conventional anticancer drugs. nih.govd-nb.info This synergistic potential further solidifies its position as a promising lead compound for the development of novel cancer therapies. researchgate.net

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for accurately identifying and isolating Solamargin and Solanigrine in plant extracts?

  • Answer : Use chromatography techniques (e.g., HPLC or TLC) coupled with mass spectrometry for precise identification. Validate purity through NMR spectroscopy and compare retention times/spectral data against authenticated standards. For isolation, employ solvent partitioning (e.g., ethyl acetate for alkaloid enrichment) followed by column chromatography. Document all protocols in detail, including solvent ratios, column parameters, and calibration curves, to ensure reproducibility .
  • Data Consideration : Include tables comparing retention times, spectral peaks, and purity percentages across replicates.

Q. How can researchers design in vitro experiments to assess the preliminary bioactivity of Solamargin and Solanigrine?

  • Answer :

Cell Lines : Select relevant cell lines (e.g., cancer cells for cytotoxic studies or neuronal cells for neuroactivity).

Dose-Response Curves : Test a concentration range (e.g., 1–100 µM) to determine IC₅₀ values.

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls.

Assays : Use MTT for viability, ROS assays for oxidative stress, or patch-clamp techniques for ion channel modulation.
Reference established protocols from primary literature and replicate experiments ≥3 times to ensure statistical validity .

Q. What strategies are effective for conducting a systematic literature review on Solamargin and Solanigrine?

  • Answer :

  • Databases : Use PubMed, SciFinder, and Web of Science with Boolean terms (e.g., "Solamargin AND pharmacokinetics" or "Solanigrine AND structure-activity relationship").
  • Inclusion Criteria : Filter studies by publication date (last 10 years), peer-reviewed status, and experimental rigor.
  • Gaps Identification : Tabulate findings (e.g., pharmacological targets, conflicting results) to highlight understudied areas. Use tools like PRISMA flow diagrams to document search outcomes .

Advanced Research Questions

Q. How should researchers address contradictory findings in the pharmacological effects of Solamargin and Solanigrine across studies?

  • Answer :

Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers. Use statistical tools (e.g., forest plots) to assess heterogeneity.

Variable Scrutiny : Compare experimental conditions (e.g., cell lines, compound purity, dosage regimes) that may explain discrepancies.

Replication Studies : Reproduce key experiments with standardized protocols, ensuring alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

  • Example : If Solamargin shows apoptosis in Study A but necrosis in Study B, evaluate differences in assay duration or caspase activation markers.

Q. What experimental frameworks are suitable for elucidating the mechanism of action of Solamargin and Solanigrine at the molecular level?

  • Answer :

  • Omics Approaches : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins post-treatment.
  • Binding Studies : Perform molecular docking simulations with putative targets (e.g., tubulin for anticancer activity) and validate via SPR (surface plasmon resonance).
  • Knockout Models : CRISPR/Cas9 gene-edited cell lines to confirm target involvement (e.g., apoptosis-related genes like Bcl-2).
    Document all computational parameters (e.g., docking software, force fields) and experimental replicates .

Q. How can extraction protocols for Solamargin and Solanigrine be optimized to enhance yield and specificity for mechanistic studies?

  • Answer :

Solvent Optimization : Test polar/non-polar solvent combinations (e.g., methanol:water vs. chloroform:methanol) using a factorial design.

Green Chemistry : Evaluate ultrasound-assisted extraction (UAE) or microwave techniques for efficiency.

Quality Control : Monitor yield via UV-Vis spectroscopy and specificity via HPLC-DAD.
Include a comparative table of extraction methods, yields, and time-to-results .

Methodological Notes for Data Presentation

  • Tables : Use standardized formats (e.g., IUPAC guidelines) for physicochemical properties, bioactivity data, and statistical analyses.
  • Reproducibility : Provide raw data (e.g., chromatograms, dose-response curves) in supplementary materials with detailed metadata .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.